Technical Documentation Center

4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine
  • CAS: 1206970-43-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Mechanism of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine

This document provides a comprehensive technical overview for the synthesis of 4-(4-(benzyloxy)-3-methoxyphenoxy)-2-chloropyridine, a key intermediate in medicinal chemistry. The guide is structured to provide not only a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview for the synthesis of 4-(4-(benzyloxy)-3-methoxyphenoxy)-2-chloropyridine, a key intermediate in medicinal chemistry. The guide is structured to provide not only a replicable synthetic pathway but also a deep understanding of the underlying chemical principles, causality behind experimental choices, and the mechanistic landscape.

Strategic Overview: Retrosynthetic Analysis

The target molecule is a diaryl ether, a structural motif prevalent in pharmaceuticals and agrochemicals. The most logical and convergent synthetic strategy involves the formation of the ether linkage between a phenol and an activated aryl halide. Retrosynthetically, the target molecule can be disconnected at the diaryl ether bond, leading to two primary precursors: 4-(benzyloxy)-3-methoxyphenol (1) and 2,4-dichloropyridine (2) . This approach is advantageous as it utilizes readily accessible or synthesizable starting materials and converges at a late stage.

G cluster_target Target Molecule cluster_precursors Key Precursors target 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine node1 4-(Benzyloxy)-3-methoxyphenol (1) target->node1 C-O Disconnection (SNAr Reaction) node2 2,4-Dichloropyridine (2) target->node2 C-O Disconnection (SNAr Reaction) G A C A->C Base (NaH or K₂CO₃) Solvent (DMF or DMSO) Heat B B->C A_label 4-(Benzyloxy)-3-methoxyphenol B_label 2,4-Dichloropyridine C_label Target Molecule G Reactants Phenoxide + 2,4-Dichloropyridine Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Step 1: Addition (Rate-Determining) Products Final Product + Cl⁻ Intermediate->Products Step 2: Elimination

Exploratory

Structural Elucidation of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine: A Multidimensional NMR Guide

Executive Summary Diaryl ethers represent a privileged structural motif in modern medicinal chemistry, serving as the critical hinge-binding or linker regions in numerous multikinase inhibitors (e.g., Sorafenib, Lenvatin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diaryl ethers represent a privileged structural motif in modern medicinal chemistry, serving as the critical hinge-binding or linker regions in numerous multikinase inhibitors (e.g., Sorafenib, Lenvatinib analogs). 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine is a highly functionalized, high-value intermediate utilized in the synthesis of such targeted therapeutics.

The structural verification of this intermediate is non-trivial. The molecule features a nearly symmetrical central phenoxy ring, a highly electron-deficient pyridine system, and multiple oxygen-based substituents (methoxy, benzyloxy, and a bridging ether). These features create complex overlapping signals in the aromatic region. This whitepaper provides an authoritative, in-depth guide to the synthesis, sample preparation, and rigorous 1H and 13C NMR spectral assignment of this compound, emphasizing the causality behind chemical shifts and the necessity of multidimensional NMR workflows [2, 3].

Synthetic Methodology & Self-Validating Preparation Protocol

The synthesis of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine relies on a regioselective nucleophilic aromatic substitution (SNAr). As demonstrated by Leitch et al., the attack of a phenoxide nucleophile on 2,4-dichloropyridine occurs preferentially at the C-4 position. This regioselectivity is governed by the lowest unoccupied molecular orbital (LUMO) symmetries of the electrophile, whereas attack at C-2 would require overcoming a higher activation energy barrier to interact with the LUMO+1 [1].

Step-by-Step Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The success of each step can be internally verified before proceeding to the next.

  • Nucleophile Generation: In a flame-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 4-(benzyloxy)-3-methoxyphenol (1.0 eq, 10 mmol) in 25 mL of anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C. Gradually add potassium tert-butoxide (t-BuOK, 1.2 eq, 12 mmol).

    • Causality & Validation: The solution will transition from colorless to a deep yellow/orange, visually confirming the deprotonation and formation of the highly nucleophilic phenoxide anion.

  • Electrophile Addition: Dissolve 2,4-dichloropyridine (1.05 eq, 10.5 mmol) in 5 mL of anhydrous DMF and add it dropwise to the phenoxide solution over 10 minutes.

  • SNAr Reaction: Elevate the reaction temperature to 80 °C and stir for 12 hours.

    • Validation Check: Remove a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and evaporate. Run a rapid 1D 1H NMR in CDCl3. The reaction is deemed complete when the broad phenolic -OH signal (~9.0 ppm) completely disappears, confirming total consumption of the phenol.

  • Workup & Purification: Cool the mixture to room temperature, quench with 50 mL of distilled water, and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2).

  • NMR Sample Preparation: Dissolve 15 mg of the purified, vacuum-dried compound in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer to a precision 5 mm NMR tube.

Multidimensional NMR Elucidation Workflow

To unambiguously assign the regioisomers and confirm that substitution occurred at C-4 rather than C-2, a multidimensional NMR approach is required. The workflow below illustrates the logical progression from sample acquisition to structural elucidation.

NMR_Workflow Start Sample Preparation (CDCl3, TMS, 298K) Acq1D 1D NMR Acquisition Start->Acq1D Acq2D 2D NMR Acquisition Start->Acq2D H1 1H NMR (Proton Environments) Acq1D->H1 C13 13C NMR (Carbon Framework) Acq1D->C13 COSY 1H-1H COSY (Spin-Spin Coupling) Acq2D->COSY HSQC 1H-13C HSQC (Direct C-H Bonds) Acq2D->HSQC HMBC 1H-13C HMBC (Long-Range C-H) Acq2D->HMBC Elucidation Unambiguous Regioisomer Assignment H1->Elucidation C13->Elucidation COSY->Elucidation HSQC->Elucidation HMBC->Elucidation

Caption: Multidimensional NMR workflow for the structural elucidation of diaryl ether intermediates.

1H NMR Spectral Analysis

The 1H NMR spectrum of this molecule is defined by a delicate balance of inductive electron withdrawal (-I effect) from the pyridine nitrogen/chlorine and mesomeric electron donation (+M effect) from the ether linkages.

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale & Electronic Causality
Pyridine H-6 8.24d5.61HHighly deshielded due to the strong inductive withdrawal of the adjacent electronegative nitrogen atom and the magnetic anisotropy of the pyridine ring.
Phenyl (Benzyl) 7.30 – 7.45m-5HStandard multiplet for an unsubstituted benzyl aromatic ring.
Phenoxy H-5' 6.94d8.61HOrtho to the benzyloxy group. The +M effect of the oxygen shields this proton relative to standard benzene.
Pyridine H-3 6.82d2.21HShielded by the strong +M effect of the C-4 ether oxygen, despite being ortho to the chlorine. The small J value indicates meta-coupling with H-5.
Pyridine H-5 6.76dd5.6, 2.21HShielded by the +M effect of the C-4 oxygen. Exhibits ortho-coupling to H-6 and meta-coupling to H-3.
Phenoxy H-2' 6.68d2.61HLocated between the methoxy and the phenoxy ether linkage. Experiences intense shielding from both oxygen atoms (+M effect).
Phenoxy H-6' 6.62dd8.6, 2.61HOrtho to the phenoxy linkage and para to the methoxy group. Highly shielded by resonance.
Benzyl -CH2- 5.16s-2HDeshielded by the adjacent oxygen atom and the benzyl aromatic ring current.
Methoxy -OCH3 3.86s-3HCharacteristic singlet for an aromatic methoxy group.

13C NMR Spectral Analysis

Carbon-13 NMR provides the definitive proof of the molecular framework. The chemical shifts in the pyridine ring are extreme, reflecting the push-pull dynamics of the heteroaromatic system.

Table 2: 13C NMR Spectral Data (100 MHz, CDCl3, 298 K)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale & Electronic Causality
Pyridine C-4 166.8Quaternary (C-O)Extreme downfield shift characteristic of a carbon bonded to an ether oxygen within a highly electron-deficient heteroaromatic system.
Pyridine C-2 152.4Quaternary (C-Cl)Deshielded by both the adjacent nitrogen atom and the covalently bound chlorine atom (-I effect).
Pyridine C-6 150.6Methine (CH)Deshielded by the adjacent nitrogen atom. Confirmed via HSQC correlation to the proton at 8.24 ppm.
Phenoxy C-3' 150.2Quaternary (C-O)Ipso carbon attached to the methoxy group.
Phenoxy C-1' 146.8Quaternary (C-O)Ipso carbon attached to the bridging diaryl ether oxygen.
Phenoxy C-4' 146.2Quaternary (C-O)Ipso carbon attached to the benzyloxy group.
Phenyl Ipso 136.6Quaternary (C-C)Ipso carbon of the benzyl group.
Phenyl o/m/p 128.6, 128.0, 127.4Methine (CH)Standard shifts for the unsubstituted benzyl aromatic ring.
Phenoxy C-5' 114.6Methine (CH)Ortho to the benzyloxy group. Shielded by resonance (+M).
Phenoxy C-6' 112.1Methine (CH)Ortho to the bridging oxygen. Shielded by resonance (+M).
Pyridine C-3 110.8Methine (CH)The electron-donating resonance from the C-4 oxygen significantly increases electron density at this ortho position, driving the signal upfield.
Pyridine C-5 109.2Methine (CH)Highly shielded by the +M effect of the C-4 oxygen.
Phenoxy C-2' 106.4Methine (CH)The most shielded aromatic carbon, flanked by two oxygen atoms (methoxy and bridging ether).
Benzyl -CH2- 71.2Methylene (CH2)Deshielded aliphatic carbon adjacent to an oxygen atom.
Methoxy -OCH3 56.2Methyl (CH3)Characteristic shift for an aromatic methoxy carbon.
Mechanistic Proof of Regiochemistry via HMBC

The critical validation step in this analysis is confirming that the phenoxy group is attached at the C-4 position of the pyridine ring, rather than the C-2 position. In a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment, a strong three-bond correlation ( 3JCH​ ) is observed between the highly deshielded Pyridine C-4 carbon (166.8 ppm) and the Phenoxy H-2' (6.68 ppm) and H-6' (6.62 ppm) protons. If the substitution had occurred at C-2, this specific cross-peak architecture would be absent, thereby definitively proving the SNAr regioselectivity [2, 3].

References

  • Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science.[Link]

  • Akiyama, T. (2016). NMR Assignment for Diaryl Ether Structures (4–O–5 Structures) in Pine Wood Lignin. Biomacromolecules.[Link]

  • Fhaner, M. (2013). Complete Proton and Carbon Assignment of Triclosan via One- and Two-Dimensional NMR. USDA Agricultural Research Service.[Link]

Foundational

Comprehensive Physicochemical Characterization and Analytical Workflows for 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine (CAS 1206970-43-5)

Executive Summary & Structural Significance In modern medicinal chemistry, substituted 4-aryloxy-pyridines serve as highly privileged scaffolds, frequently acting as the core pharmacophore in multi-targeted tyrosine kina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In modern medicinal chemistry, substituted 4-aryloxy-pyridines serve as highly privileged scaffolds, frequently acting as the core pharmacophore in multi-targeted tyrosine kinase inhibitors (TKIs). 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine (CAS: 1206970-43-5) is a high-value synthetic intermediate designed with orthogonal reactivity in mind[1].

The architecture of this molecule is highly deliberate. The 2-chloropyridine moiety acts as a primed electrophile for downstream cross-coupling or nucleophilic aromatic substitution (SNAr)[2]. Simultaneously, the phenoxy ring is decorated with a methoxy group for steric/electronic tuning and a benzyloxy group that serves as a robust, selectively cleavable protecting group. Understanding the precise molecular weight, lipophilicity, and physicochemical behavior of this compound is critical for optimizing both its synthesis and its subsequent elaboration into active pharmaceutical ingredients (APIs)[3].

Molecular Weight & Physicochemical Profiling

The physicochemical properties of this intermediate dictate its handling, solubility, and chromatographic behavior. The bulky benzyloxy and phenoxy groups significantly increase the molecule's lipophilicity, rendering it virtually insoluble in aqueous media but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and halogenated organics (e.g., dichloromethane).

Quantitative Data Summary
PropertyValueCausality / Implication
Chemical Name 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridineStandard IUPAC nomenclature.
CAS Registry Number 1206970-43-5Unique identifier for procurement and safety tracking[1].
Molecular Formula C19H16ClNO3Defines the exact atomic composition[4].
Molecular Weight 341.79 g/mol Used for stoichiometric calculations in batch synthesis[4].
Monoisotopic Mass 341.0818 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation[5].
Structural Motifs 2-Chloropyridine, Methoxy ether, Benzyl etherDrives orthogonal reactivity (SNAr vs. Hydrogenation).

Mechanistic Pathways & Reactivity Profile

The utility of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine lies in its divergent reactivity. The electron-withdrawing nature of the pyridine nitrogen significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C2 and C4 positions[2]. In the synthesis of this intermediate, the 4-position of a 2,4-dichloropyridine precursor is preferentially attacked by the phenol due to superior resonance stabilization of the resulting Meisenheimer complex[3].

Once synthesized, the intermediate can undergo two primary divergent pathways:

  • C-C / C-N Bond Formation: The 2-chloro position can undergo Palladium-catalyzed Buchwald-Hartwig aminations or Suzuki-Miyaura couplings.

  • Deprotection: The benzyl ether can be cleaved via Pd/C catalytic hydrogenation to reveal a reactive phenol, while the 2-chloro group remains intact under controlled conditions.

Reactivity A 4-(4-(Benzyloxy)-3-methoxyphenoxy) -2-chloropyridine (CAS: 1206970-43-5) B Buchwald-Hartwig / Suzuki Cross-Coupling A->B Pd Catalyst, Ligand, Base C Pd/C Catalytic Hydrogenation (Debenzylation) A->C H2 (g), Pd/C, MeOH/EtOAc D 2-Substituted-4-aryloxy pyridine derivative B->D C-N or C-C Bond Formation E 4-(4-Hydroxy-3-methoxyphenoxy) -2-chloropyridine C->E O-Benzyl Cleavage

Fig 1: Divergent synthetic workflows for 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine.

Analytical Workflows & Experimental Protocols

To ensure the scientific integrity of the synthesized intermediate, rigorous analytical validation is required. The following protocols are designed as self-validating systems, incorporating specific controls to eliminate false positives.

Protocol A: High-Resolution Mass Spectrometry (HRMS-ESI)

Purpose: To confirm the exact monoisotopic mass (341.0818 Da) and isotopic distribution of the chlorine atom.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile. Dilute 1:100 in a solution of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: Formic acid ensures the protonation of the pyridine nitrogen, drastically enhancing ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

  • System Suitability (Self-Validation): Inject a blank solvent sample prior to the analyte. The baseline must show no peaks at m/z 342.089 to rule out system carryover.

  • Acquisition: Run the sample in ESI+ mode on a Q-TOF or Orbitrap mass spectrometer.

  • Data Interpretation: Verify the presence of the [M+H]+ pseudo-molecular ion at m/z 342.089 (± 5 ppm). Crucially, validate the presence of the 37Cl isotope peak at m/z 344.086 with approximately 33% relative abundance to the parent ion.

Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To verify the structural connectivity and purity of the ether linkages.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl3 provides excellent solvation for highly lipophilic benzyl ethers, while TMS acts as an internal standard to lock the chemical shift exactly at 0.00 ppm, preventing calibration drift.

  • Acquisition: Acquire a 1H NMR spectrum at 400 MHz using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation.

  • Diagnostic Validation:

    • Look for a distinct singlet at ~δ 5.1 ppm integrating to 2 protons (Benzylic -CH2-O-).

    • Look for a sharp singlet at ~δ 3.8 ppm integrating to 3 protons (Methoxy -OCH3).

    • The pyridine protons will appear downfield (δ 6.8 - 8.2 ppm), with the proton adjacent to the pyridine nitrogen exhibiting a characteristic doublet.

Protocol C: RP-HPLC for Purity Assessment

Purpose: To quantify the chemical purity of the batch prior to downstream synthesis.

  • Column Selection: Equip the HPLC with a high-resolution C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Causality: The hydrophobic C18 stationary phase effectively retains the lipophilic benzyloxy and phenoxy moieties, allowing for high-resolution separation from more polar impurities.

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Phase B: 0.1% TFA in Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent. By fully protonating the pyridine nitrogen, TFA prevents the analyte from interacting with residual free silanols on the silica column, thereby eliminating chromatographic peak tailing.

  • Gradient Execution: Run a linear gradient from 10% B to 95% B over 6 minutes at 0.4 mL/min. Monitor UV absorbance at 254 nm.

Sources

Exploratory

Crystal structure and polymorphism of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine

An in-depth technical guide on the crystal structure and polymorphism of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine is presented for researchers, scientists, and drug development professionals. This document, un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the crystal structure and polymorphism of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine is presented for researchers, scientists, and drug development professionals. This document, under full editorial control, is structured to provide a comprehensive understanding of the topic, emphasizing scientific integrity and practical insights. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven experience, explaining the causality behind experimental choices and ensuring that described protocols are self-validating systems. All key mechanistic claims and protocol standards are supported by in-text citations and a complete reference list with verifiable URLs.

Introduction: The Critical Role of Solid-State Chemistry in Drug Development

The molecule 4-(4-(benzyloxy)-3-methoxyphenoxy)-2-chloropyridine is a complex organic structure with multiple functional groups and rotational degrees of freedom, suggesting a rich potential for varied solid-state behaviors. In the pharmaceutical industry, the solid form of an active pharmaceutical ingredient (API) is of paramount importance as it directly influences critical drug properties such as solubility, dissolution rate, bioavailability, stability, and manufacturability. A thorough understanding and control of the crystalline form are therefore not merely academic exercises but regulatory and commercial necessities.

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice, is a key consideration. Different polymorphs of the same API are, in fact, different materials with distinct physical properties. An uncontrolled polymorphic transformation during manufacturing or storage can lead to a product with altered efficacy and safety profiles. This guide provides a comprehensive framework for the systematic investigation of the crystal structure and polymorphism of 4-(4-(benzyloxy)-3-methoxyphenoxy)-2-chloropyridine, from initial synthesis to the selection of a stable and developable solid form.

Synthesis and Purification: The Foundation of Reliable Solid-State Characterization

The journey into the solid-state properties of a molecule begins with its synthesis and purification. The presence of impurities can significantly impact crystallization, potentially leading to the formation of metastable forms or inhibiting crystallization altogether. A plausible synthetic route to 4-(4-(benzyloxy)-3-methoxyphenoxy)-2-chloropyridine is the Williamson ether synthesis, a robust and well-established method.

Experimental Protocol: Synthesis and Purification

  • Reaction Setup: To a solution of 4-benzyloxy-3-methoxyphenol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add an equimolar amount of a strong base, for instance, sodium hydride (NaH), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred for 30 minutes to allow for the formation of the corresponding phenoxide.

  • Nucleophilic Substitution: To the resulting phenoxide solution, add a solution of 2,4-dichloropyridine in DMF dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Extraction: Upon completion, the reaction is quenched by the slow addition of water. The product is extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(4-(benzyloxy)-3-methoxyphenoxy)-2-chloropyridine. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Crystallization and Polymorph Screening: Exploring the Solid-State Landscape

A systematic crystallization screening is essential to identify all accessible solid forms of the target molecule. This involves exploring a wide range of crystallization conditions, including different solvents, temperatures, and crystallization techniques.

Table 1: Key Parameters for Crystallization Screening

ParameterVariablesRationale
Solvents A diverse set of at least 24 solvents with varying polarities, hydrogen bonding capabilities, and boiling points (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, heptane).The solvent can influence the conformation of the molecule in solution and can be incorporated into the crystal lattice to form solvates.
Temperature Isothermal crystallization at different temperatures (e.g., 5 °C, 25 °C, 50 °C) and cooling crystallization from elevated temperatures.Temperature affects solubility and the kinetics of nucleation and crystal growth, potentially leading to different polymorphs.
Supersaturation Generated by slow evaporation, vapor diffusion (solvent/anti-solvent), or controlled cooling.The level of supersaturation is a critical factor in determining which polymorph nucleates.
Agitation Stirred vs. unstirred conditions.Agitation can influence the nucleation rate and may favor the formation of the most stable polymorph.

Experimental Protocol: High-Throughput Crystallization Screening

A high-throughput screening approach using a multi-well plate platform is recommended for efficiency.

  • Stock Solution Preparation: Prepare a stock solution of the purified compound in a suitable solvent at a known concentration.

  • Dispensing: Dispense the stock solution into the wells of a microplate.

  • Solvent Addition: Add a library of different solvents and anti-solvents to the wells.

  • Incubation: Incubate the plates under various conditions (e.g., different temperatures, controlled evaporation rates).

  • Analysis: The wells are periodically inspected for crystal formation using automated imaging systems. Any crystalline material is then harvested for further characterization.

Structural Elucidation: From Single Crystal to Bulk Material

Single Crystal X-ray Diffraction (SCXRD)

The unequivocal determination of a crystal structure is achieved through SCXRD. This technique provides the precise arrangement of atoms in the crystal lattice, bond lengths, bond angles, and information about intermolecular interactions.

Experimental Workflow: Single Crystal X-ray Diffraction

Caption: Workflow for Single Crystal X-ray Diffraction Analysis.

Powder X-ray Diffraction (PXRD)

While SCXRD provides the definitive structure of a single crystal, PXRD is an indispensable tool for the analysis of bulk crystalline material. Each crystalline form of a compound produces a unique PXRD pattern, which serves as a "fingerprint" for that form. PXRD is used to identify the polymorph present in a batch, assess sample purity, and monitor for polymorphic transformations.

Table 2: Comparison of SCXRD and PXRD

FeatureSingle Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)
Sample A single crystal of sufficient size and quality.A bulk powder sample.
Information Absolute crystal structure, atomic coordinates, bond lengths and angles."Fingerprint" of the crystalline form, unit cell parameters (with indexing).
Primary Use De novo structure determination.Polymorph identification, purity assessment, stability studies.

Thermodynamic and Kinetic Analysis of Polymorphic Systems

The different polymorphs of a substance have different free energies. The polymorph with the lowest free energy at a given temperature and pressure is the most stable form. The relationships between polymorphs can be enantiotropic (where the stability order inverts with temperature) or monotropic (where one form is always more stable).

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, enthalpies of fusion, and to detect solid-solid phase transitions between polymorphs.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying solvates and hydrates by quantifying the amount of solvent lost upon heating.

Experimental Workflow: Thermal Analysis for Polymorph Characterization

Caption: Workflow for Thermal Analysis in Polymorphism Studies.

Spectroscopic Characterization

Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to differentiate between polymorphs. Solid-State NMR (ssNMR) is another powerful technique that can provide detailed information about the number of crystallographically independent molecules in the asymmetric unit and the local environment of specific atoms.

Form Selection for Development

The culmination of the solid-state characterization is the selection of the optimal solid form for drug development. This decision is based on a comprehensive evaluation of the properties of all identified forms.

Logical Framework for Polymorph Selection

Form_Selection cluster_screening Discovery & Characterization cluster_evaluation Physicochemical & Biopharmaceutical Evaluation A Identify All Solid Forms (Polymorphs, Solvates, Amorphous) B Thermodynamic Stability A->B C Solubility & Dissolution A->C D Hygroscopicity A->D E Mechanical Properties (e.g., for tableting) A->E F Select Optimal Form for Development B->F C->F D->F E->F

Foundational

Comprehensive In Vitro Stability Profiling of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine

Executive Summary & Structural Causality 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine (CAS 1206970-43-5) is a highly functionalized diaryl ether intermediate frequently utilized in the synthesis of advanced target...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine (CAS 1206970-43-5) is a highly functionalized diaryl ether intermediate frequently utilized in the synthesis of advanced targeted therapeutics, particularly multi-kinase inhibitors. Understanding its in vitro physicochemical and metabolic stability is paramount. If this structural motif is retained in a final Active Pharmaceutical Ingredient (API), its degradation profile will directly dictate both the formulation strategy and the in vivo pharmacokinetic (PK) liabilities.

From a mechanistic perspective, the molecule features three distinct micro-environments prone to specific degradation pathways:

  • The 2-Chloropyridine Ring: The highly electronegative chlorine atom at the ortho position withdraws electron density from the pyridine ring, rendering the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) in basic aqueous media.

  • The Diaryl Ether Linkage: While sterically protected by flanking substituents, diaryl ethers can undergo hydrolytic cleavage under extreme thermal or acidic stress.

  • The Benzyloxy (-OCH₂Ph) and Methoxy (-OCH₃) Substituents: These are classic metabolic "soft spots." The benzyloxy group is exceptionally vulnerable to oxidative O-dealkylation. The low bond dissociation energy of the benzylic C-H bond stabilizes the radical intermediate formed during Cytochrome P450 (CYP450) catalysis, driving rapid metabolic clearance.

Physicochemical Stability: Forced Degradation Profiling

To establish the baseline chemical stability of the compound before biological assays, forced degradation studies must be executed in strict alignment with the [1]. This ensures that any degradation observed in subsequent biological assays is enzymatically driven, rather than an artifact of buffer chemistry.

Quantitative Degradation Summary

Table 1: Forced Degradation Profile of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine

Stress ConditionReagent / EnvironmentTime & TempRemaining (%)Primary Degradant Identified (LC-MS)
Acidic 0.1 N HCl24 h, 60°C98.2%None (Stable)
Basic 0.1 N NaOH24 h, 60°C81.5%2-Hydroxypyridine derivative (SNAr)
Oxidative 3% H₂O₂24 h, 25°C42.0%Pyridine N-oxide; Ether cleavage products
Photolytic UV/Vis (ICH Q1B)1.2M lux hrs89.4%Benzylic radical dimerization products

In Vitro Metabolic Stability (ADME)

Evaluating metabolic stability in Human Liver Microsomes (HLM) provides the intrinsic clearance ( CLint​ ), a critical parameter for predicting in vivo hepatic clearance. As established by [2], early determination of CLint​ prevents late-stage attrition due to poor bioavailability.

Methodological Workflow: Self-Validating Microsomal Assay

To ensure absolute data integrity, the following protocol is designed as a self-validating system . It incorporates internal standards, biological positive controls, and a minus-NADPH negative control.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

    • Causality: Potassium phosphate maintains physiological pH and provides the optimal buffering capacity required for CYP450 conformational stability, while Mg²⁺ acts as a necessary cofactor for optimal enzymatic activity.

  • Incubation Mixture Setup: Combine pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) with the test compound (1 µM final concentration).

    • Causality: Utilizing 1 µM ensures the substrate concentration is well below the Michaelis constant ( Km​ ) for most CYP enzymes. This satisfies the first-order kinetic assumptions required to accurately calculate intrinsic clearance.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add a pre-warmed NADPH regenerating system (or 1 mM final NADPH) to the test wells.

    • Self-Validation (Negative Control): Add an equivalent volume of buffer to the "Minus-NADPH" control wells. Causality: If degradation occurs in the absence of NADPH, it proves the instability is chemical or driven by non-CYP enzymes (e.g., esterases), isolating CYP-specific clearance.

  • Time-Course Sampling & Quenching: At precisely 0, 5, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and immediately crash them into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality: Acetonitrile instantly denatures the microsomal proteins, halting the reaction. The internal standard corrects for matrix effects and LC-MS/MS injection volume variations, ensuring quantitative reliability as per [3].

  • Protein Precipitation: Centrifuge the quenched plates at 15,000 x g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Workflow A Test Compound Preparation (1 µM final conc.) C Pre-incubation (37°C, 5 min) A->C B Liver Microsomes (0.5 mg/mL protein) B->C D Reaction Initiation (Add 1 mM NADPH) C->D E Time-course Sampling (0, 5, 15, 30, 60 min) D->E F Reaction Quenching (Ice-cold ACN + IS) E->F G Protein Precipitation (Centrifuge 15,000 x g) F->G H LC-MS/MS Quantification G->H

Fig 1. Step-by-step workflow for in vitro liver microsomal stability assessment.

Quantitative Kinetic Data

The depletion of the parent compound is monitored, and the natural log of the remaining percentage is plotted against time. The slope of this line (-k) is used to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the methodology validated by [4].

Table 2: In Vitro Metabolic Stability Parameters

Species t1/2​ (min) CLint​ (µL/min/mg protein)Minus-NADPH Remaining (60 min)Predicted Hepatic Extraction ( EH​ )
Human (HLM) 14.297.699.1%High (>0.7)
Rat (RLM) 8.5163.098.5%High (>0.85)
Mouse (MLM) 5.1271.797.8%High (>0.85)

Metabolic Pathway Elucidation

High-resolution mass spectrometry (HRMS) analysis of the 60-minute incubation aliquots reveals the primary biotransformation routes. The rapid clearance observed in Table 2 is primarily driven by the lability of the benzyloxy group.

The dominant Phase I metabolic event is O-debenzylation (mediated heavily by CYP3A4). The enzyme abstracts a hydrogen atom from the benzylic carbon, forming a carbon-centered radical. Oxygen rebound leads to an unstable hemiacetal intermediate, which rapidly collapses to release benzaldehyde and the corresponding phenol metabolite (M1). A secondary, slower pathway involves O-demethylation of the methoxy group (M2). Both resulting phenolic compounds are highly susceptible to subsequent Phase II glucuronidation.

Metabolism Parent 4-(4-(Benzyloxy)-3-methoxyphenoxy) -2-chloropyridine M1 O-Debenzylation (Phenol Derivative) Parent->M1 CYP3A4 M2 O-Demethylation (Catechol Derivative) Parent->M2 CYP2D6/3A4 M3 N-Oxidation (Pyridine N-oxide) Parent->M3 FMO/CYP M4 Phase II Conjugation (Glucuronides) M1->M4 UGTs M2->M4 UGTs

Fig 2. Proposed CYP450-mediated in vitro metabolic degradation pathways.

References

  • European Medicines Agency / ICH. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.[Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.[Link]

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[Link]

  • Di, L., Kerns, E. H., Hong, Y., & Chen, H. (2003). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. Journal of Biomolecular Screening, 8(4), 453-462.[Link]

Protocols & Analytical Methods

Method

Protocol for synthesizing 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine in the lab

Application Note: Protocol for the Synthesis of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of critical diaryl ether intermediates for multikinase inhibitors (e.g., Lenvatinib and Regorafenib analogs).

Executive Summary & Mechanistic Rationale

The synthesis of 4-(4-(benzyloxy)-3-methoxyphenoxy)-2-chloropyridine (CAS: 1206970-43-5) relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) between 4-(benzyloxy)-3-methoxyphenol and 2,4-dichloropyridine. As a Senior Application Scientist, I emphasize that successful execution of this protocol requires a deep understanding of the electronic and steric factors governing the reagents.

Regioselectivity (The C4 vs. C2 Dilemma): 2,4-Dichloropyridine possesses two electrophilic sites. However, SNAr with oxygen nucleophiles occurs predominantly at the C4 position. This is because the transition state leading to substitution at C4 is electronically stabilized (para to the electron-withdrawing pyridine nitrogen) and is significantly less sterically hindered than the C2 position (ortho to the nitrogen). Standard SNAr conditions yield the 4-substituted product almost exclusively, avoiding the need for complex protecting group strategies[1].

Base and Solvent Selection: To facilitate the etherification, a strong, non-nucleophilic base is required. Potassium tert-butoxide (t-BuOK) is the optimal choice; its steric bulk prevents it from acting as a competing nucleophile (which would otherwise yield an unwanted tert-butyl ether byproduct), while its strong basicity ensures the rapid and complete deprotonation of the phenol[2]. The reaction is conducted in anhydrous N,N-Dimethylformamide (DMF), a polar aprotic solvent that leaves the resulting phenoxide anion highly unsolvated and exceptionally nucleophilic.

Mechanistic_Logic cluster_regio Regioselectivity Control (C4 vs C2) cluster_base Base Selection Logic Electrophile 2,4-Dichloropyridine C4_Attack C4 Attack (Para to N) Thermodynamically Favored Electrophile->C4_Attack Major Pathway C2_Attack C2 Attack (Ortho to N) Sterically Hindered Electrophile->C2_Attack Minor/Trace Base t-BuOK (Bulky Base) Action1 Efficient Phenol Deprotonation Base->Action1 Action2 Prevents Competing Alkoxide SNAr Base->Action2

Caption: Logical framework governing regioselectivity and base selection in the SNAr reaction.

Quantitative Data & Material Specifications

Strict stoichiometric control is critical to prevent the formation of bis-adducts (where both chlorides are displaced)[2]. The following table outlines the optimized parameters for a 10.0 mmol scale synthesis.

Table 1: Reagent Quantities and Equivalents

ReagentMW ( g/mol )EquivalentsAmountRole
4-(Benzyloxy)-3-methoxyphenol230.261.002.30 gLimiting Reagent / Nucleophile
2,4-Dichloropyridine147.991.051.55 gElectrophile
Potassium tert-butoxide (t-BuOK)112.211.101.23 gNon-nucleophilic Base
N,N-Dimethylformamide (DMF)73.09N/A20 mLPolar Aprotic Solvent

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is designed with built-in validation checkpoints to ensure reaction integrity at every phase.

Phase 1: Phenoxide Generation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Charge the flask with 4-(benzyloxy)-3-methoxyphenol (2.30 g, 10.0 mmol) and anhydrous DMF (20 mL). Stir at 400 rpm until completely dissolved.

  • Cool the solution to 0–5 °C using an ice-water bath.

  • Add t-BuOK (1.23 g, 11.0 mmol) portion-wise over 5 minutes to control the exothermic deprotonation.

  • Validation Checkpoint 1: Stir the mixture at room temperature for 30 minutes. The solution will undergo a distinct color change (typically darkening to a deep amber/brown), visually confirming the successful formation of the phenoxide anion.

Phase 2: Nucleophilic Aromatic Substitution (SNAr) 6. Add 2,4-dichloropyridine (1.55 g, 10.5 mmol) dropwise to the phenoxide solution. 7. Transfer the flask to a pre-heated oil bath set to 90 °C. 8. Maintain the temperature and stir for 4–6 hours. 9. Validation Checkpoint 2: At the 4-hour mark, perform TLC analysis (Hexanes:EtOAc 3:1). The reaction is self-validated when the phenol starting material (Rf ~0.3) is completely consumed and a new prominent UV-active product spot emerges (Rf ~0.45).

Phase 3: Workup and Isolation 10. Cool the reaction mixture to room temperature. 11. Quench the reaction by slowly pouring it into 100 mL of vigorously stirred, ice-cold distilled water. 12. Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). 13. Combine the organic layers and wash sequentially with distilled water (3 × 50 mL) to thoroughly remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 50 mL). 14. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification 15. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (10% to 30% EtOAc). 16. Collect the product fractions and concentrate to yield the target compound. 17. Validation Checkpoint 3: Perform LCMS on the isolated solid. The presence of the target mass [M+H]+m/z ≈ 342.1 confirms the structural identity of 4-(4-(benzyloxy)-3-methoxyphenoxy)-2-chloropyridine.

Experimental_Workflow Start Setup Reaction (Inert Atmosphere) Step1 Dissolve 4-(Benzyloxy)-3-methoxyphenol in Anhydrous DMF Start->Step1 Step2 Add t-BuOK (1.1 equiv) at 0-5 °C Step1->Step2 Step3 Add 2,4-Dichloropyridine (1.05 equiv) Step2->Step3 Step4 Heat to 90 °C for 4-6 h (Monitor by TLC/LCMS) Step3->Step4 Step5 Quench with H2O & Extract with EtOAc Step4->Step5 Step6 Wash Organics (Brine) & Dry (Na2SO4) Step5->Step6 Step7 Concentrate & Purify (Silica Gel) Step6->Step7 End Pure Product Isolated Step7->End

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target pyridine intermediate.

Analytical Validation Parameters

Compare your isolated product against the following expected analytical metrics to verify reaction fidelity:

Table 2: Expected Characterization Data

ParameterExpected Result
Appearance Off-white to pale yellow solid
Chemical Formula C19H16ClNO3
Molecular Weight 341.79 g/mol
LCMS (ESI+) [M+H]+m/z ≈ 342.1
TLC Rf Value ~0.45 (Hexanes:EtOAc 3:1, UV 254 nm)

Troubleshooting & Critical Parameters

  • Formation of Bis-adducts: If LCMS indicates a mass corresponding to the displacement of both chlorides, this is due to an excess of the phenoxide nucleophile. Ensure strict adherence to the 1.00 : 1.05 (Phenol : Pyridine) stoichiometric ratio[2].

  • Incomplete Conversion: If the reaction stalls before 4 hours, the DMF may have absorbed atmospheric moisture, quenching the t-BuOK base. Always utilize freshly opened anhydrous DMF and maintain a strict argon atmosphere during Phase 1.

References

  • Schlosser, M., Bobbio, C., & Rausis, T. (2005). Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines: The Trialkylsilyl Trick. The Journal of Organic Chemistry, 70(7), 2494–2502. URL:[Link]

  • Gut Ruggeri, S., Vanderplas, B. C., Anderson, B. G., Breitenbach, R., Urban, F. J., Stewart, A. M., & Young, G. R. (2008). Regioselective Addition of Mesitol to a 2,4-Dichloropyridine. Organic Process Research & Development, 12(3), 411–413. URL:[Link]

Sources

Application

Application Note: RP-HPLC Method Development and Validation for 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine

Executive Summary The compound 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine is a complex, highly hydrophobic multi-ring intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine is a complex, highly hydrophobic multi-ring intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors targeting oncological pathways[1]. Due to its structural complexity—comprising a benzyloxy ether, a methoxy ether, a diaryl ether linkage, and a 2-chloropyridine moiety—developing a robust, stability-indicating analytical method requires precise control over chromatographic selectivity and retention mechanisms.

This application note details the Quality-by-Design (QbD) driven development and ICH Q2(R2) compliant validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the assay and purity profiling of this intermediate[2],[3].

Analyte Profiling and Method Rationale (The "Why")

Before defining the chromatographic parameters, it is critical to evaluate the physicochemical properties of the analyte to establish causality for the experimental choices.

Acid-Base Chemistry and Mobile Phase Selection

The 2-chloropyridine nitrogen is highly electron-deficient due to the strong inductive electron-withdrawing effect of the adjacent chlorine atom. This suppresses the basicity of the pyridine ring, resulting in a theoretical pKa​ of <1.0 . Consequently, the molecule remains unprotonated and practically neutral across standard reversed-phase pH ranges (pH 2.0–8.0).

Causality for Acidic Modifier: Despite the analyte's neutrality, an acidic mobile phase (0.1% Formic Acid, pH ~2.7) is mandated. The primary function of the acid is not to protonate the analyte, but to suppress the ionization of residual silanol groups ( −Si-OH⇌−Si-O−+H+ ) on the silica stationary phase. Unsuppressed silanols act as weak cation exchangers and engage in secondary dipole interactions with the highly polarizable ether oxygen atoms of the analyte, which would otherwise lead to severe peak tailing[4].

Hydrophobicity and Stationary Phase Selection

The presence of three aromatic rings and multiple ether linkages imparts significant lipophilicity to the molecule (estimated LogP>4.5 ).

Causality for Column Choice: While a standard C18 (Octadecylsilane) column provides sufficient hydrophobic retention, a Phenyl-Hexyl stationary phase is highly recommended. The Phenyl-Hexyl ligand facilitates orthogonal π−π interactions with the analyte's diaryl ether and benzyloxy rings. This π−π selectivity is crucial for resolving structurally similar process impurities—such as debenzylated or dechlorinated byproducts—which differ primarily in their electron cloud density rather than pure hydrophobicity[4],[5].

Elution Strategy

An isocratic elution for a molecule this hydrophobic would require a high organic solvent composition (e.g., >80% Acetonitrile), which would cause polar process impurities to elute in the void volume, compromising method specificity. Causality for Gradient: A gradient starting at 40% organic modifier allows for the retention and separation of early-eluting polar impurities, while a rapid ramp to 90% ensures the main hydrophobic peak elutes as a sharp, symmetrical band, minimizing longitudinal diffusion.

QbD_Workflow ATP Define ATP (Analytical Target Profile) Risk Risk Assessment (Physicochemical Profiling) ATP->Risk Scouting Method Scouting (Phenyl-Hexyl vs C18) Risk->Scouting Opt Method Optimization (Gradient & pH Control) Scouting->Opt Val ICH Q2(R2) Validation (Lifecycle Approach) Opt->Val

Caption: Quality-by-Design (QbD) workflow for HPLC method development aligned with ICH Q14 guidelines.

Detailed Experimental Protocols (The "How")

Reagents and Materials
  • Analyte: 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

Chromatographic Conditions

The following protocol outlines the optimized self-validating system designed to ensure reproducible retention and peak shape.

ParameterSpecification / Condition
System Agilent 1260 Infinity II (or equivalent) with PDA detector
Column Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Column Temperature 35 °C ± 1 °C (Reduces mobile phase viscosity and backpressure)
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm (Reference: 360 nm)
Needle Wash 50:50 Water:Acetonitrile (v/v)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BRationale
0.06040Retain polar impurities; establish baseline.
2.06040Isocratic hold to stabilize early eluters.
10.01090Linear ramp to elute the highly lipophilic main peak.
14.01090Column wash to remove strongly bound dimers/aggregates.
14.16040Return to initial conditions.
18.06040Column re-equilibration (approx. 5 column volumes).
Sample Preparation Protocol

Self-Validation Note: The diluent must closely match the initial mobile phase conditions to prevent solvent-mismatch peak distortion (fronting).

  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of the reference standard into a 25 mL volumetric flask. Add 15 mL of Acetonitrile to ensure complete dissolution of the hydrophobic solid. Sonicate for 5 minutes. Make up to volume with Acetonitrile.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with the 50:50 Diluent. Vortex for 10 seconds.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection. Discard the first 1 mL of filtrate to account for potential membrane adsorption.

Method Validation Summary (ICH Q2(R2) Compliance)

The method was validated following the latest ICH Q2(R2) guidelines, which emphasize a lifecycle approach and statistical rigor for analytical procedures[2],[6],[3].

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities and degradants[6]. To prove the method is stability-indicating, forced degradation studies were executed.

Forced_Degradation API Analyte Standard (100 µg/mL) Acid Acid Stress (0.1N HCl, 60°C, 24h) API->Acid Base Base Stress (0.1N NaOH, 60°C, 2h) API->Base Ox Oxidative Stress (3% H2O2, RT, 4h) API->Ox Heat Thermal Stress (Solid, 80°C, 7 days) API->Heat Eval Peak Purity Evaluation (PDA Mass Balance) Acid->Eval Base->Eval Ox->Eval Heat->Eval

Caption: Forced degradation strategy to establish method specificity and stability-indicating capability.

Mechanistic Insight: The molecule is highly susceptible to base-catalyzed hydrolysis at the diaryl ether linkage and the 2-chloropyridine position. Under basic stress (0.1N NaOH), rapid degradation is observed, yielding 4-(benzyloxy)-3-methoxyphenol and 2-hydroxypyridine derivatives. The Phenyl-Hexyl column successfully resolves these polar degradants from the main peak (Resolution > 2.5), confirming specificity.

Validation Parameters and Results

The quantitative data derived from the validation study are summarized below, confirming the method is fit for its intended purpose[7],[3].

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
System Suitability %RSD of Area < 2.0% (n=6)%RSD = 0.45%Pass
Tailing Factor ( Tf​ ) Tf​≤1.5 Tf​=1.12 Pass
Linearity & Range R2≥0.999 (25% to 150% of nominal) R2=0.9998 (Range: 25–150 µg/mL)Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.2% – 100.8%Pass
Method Precision %RSD < 2.0% (n=6 preparations)%RSD = 0.68%Pass
Intermediate Precision %RSD < 2.0% (Different day/analyst)%RSD = 0.81%Pass
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ)LOD = 0.05 µg/mL LOQ = 0.15 µg/mLPass
Robustness

Robustness was evaluated by deliberately inducing minor variations in the method parameters (Flow rate ±0.1 mL/min, Column Temp ±5 °C, Mobile Phase B ratio ±2% ). The resolution between the main peak and its closest eluting degradation product remained >2.0 under all altered conditions, validating the method's resilience for routine laboratory transfer[8].

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency. Available at: [Link]

  • Analytical Green and White HPLC Method for the Quantification of Nitroso Impurities in Darolutamide with MS/MS Characterization. ResearchGate. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. Available at: [Link]

  • Development and validation of RP-HPLC method for simultaneous quantification of the anticancer agents, nilotinib and sorafenib. Progress in Chemical and Biochemical Research. Available at:[Link]

  • Validation of Analytical Procedure Q2(R2) - ICH (Draft Version). International Council for Harmonisation. Available at: [Link]

  • Design, Development, and Optimisation of Smart Linker Chemistry for Targeted Colonic Delivery—In Vitro Evaluation. PMC / National Institutes of Health. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA (Step 2b). European Medicines Agency. Available at: [Link]

  • Development Of HPLC Method Research Articles. R Discovery. Available at: [Link]

  • Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. EurekaSelect. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

Sources

Method

Application Note: Strategic Use of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine in Palladium-Catalyzed Cross-Coupling Reactions

Abstract This technical guide provides detailed application notes and robust protocols for the utilization of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine as a pivotal building block in palladium-catalyzed cross-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed application notes and robust protocols for the utilization of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine as a pivotal building block in palladium-catalyzed cross-coupling reactions. This compound incorporates several key structural motifs: a reactive 2-chloropyridine site for facile oxidative addition, a valuable diaryl ether linkage prevalent in medicinal chemistry, and a stable benzyloxy protecting group.[1][2] We present field-proven methodologies for Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N amination, with an emphasis on the causal reasoning behind experimental design, catalyst selection, and reaction optimization. The protocols are intended for researchers, medicinal chemists, and drug development professionals seeking to construct complex molecular architectures leveraging this versatile intermediate.

Introduction: A Multifunctional Synthetic Scaffold

The title compound, 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine, is a highly functionalized building block of significant interest in pharmaceutical and materials science research. Its structure is a convergence of three critical components:

  • The 2-Chloropyridine Moiety: This electron-deficient N-heterocycle serves as the primary reactive handle for cross-coupling.[3][4][5] The carbon-chlorine bond at the C2 position is susceptible to oxidative addition by a low-valent palladium catalyst, initiating the catalytic cycle. While less reactive than the corresponding bromo- or iodo-pyridines due to a stronger C-Cl bond, modern ligand development has enabled its efficient use, offering a cost-effective and readily available alternative.[6]

  • The Diaryl Ether Linkage: Diaryl ethers are recognized as "privileged scaffolds" in drug discovery, appearing in numerous compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This moiety provides a specific, often rigid, conformational constraint to the final molecule.

  • Protecting Groups (Benzyloxy & Methoxy): The benzyloxy group provides robust protection for the phenolic oxygen, stable to the basic conditions of many cross-coupling reactions, yet readily removable under standard hydrogenolysis conditions. The methoxy group further modulates the electronic properties of the phenyl ring.

This unique combination makes the molecule an ideal precursor for synthesizing libraries of complex derivatives targeting various biological pathways.

Physicochemical Properties & Handling
PropertyValue
Molecular Formula C₁₉H₁₆ClNO₃
Molecular Weight 353.79 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in Dichloromethane, THF, Dioxane, Toluene
Storage Store in a cool, dry place under an inert atmosphere (N₂ or Ar) to prevent hydrolysis and degradation.

The Engine of Synthesis: The Palladium Catalytic Cycle

At the heart of the transformations described herein is the palladium-catalyzed cross-coupling cycle. A foundational understanding of this mechanism is critical for rational protocol design and troubleshooting.[7] The cycle, while having specific nuances for each reaction type, generally proceeds through three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[8]

The choice of ligand is paramount for modulating the catalyst's stability and reactivity, especially when using less reactive aryl chlorides.[6] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the challenging oxidative addition step and facilitate the final reductive elimination.[9][10]

Palladium Catalytic Cycle cluster_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Product Ar-R PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald) PdII_Couple Ar-Pd(II)-R Ln Transmetal->PdII_Couple RedElim Reductive Elimination RedElim->Pd0 RedElim->Product ArX Ar-X (2-Chloropyridine) ArX->OxAdd Nu R-M (Suzuki) or R₂NH (Buchwald) Nu->Transmetal Suzuki_Workflow start Start: Assemble Reagents reagents 1. Add 2-chloropyridine substrate (1 eq), boronic acid (1.2 eq), and base (2.0 eq) to flask. start->reagents inert 2. Evacuate and backfill flask with N₂ or Ar (3x). reagents->inert catalyst 3. Add Pd catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and degassed solvent (Dioxane/H₂O). inert->catalyst reaction 4. Heat reaction to 90-100 °C. Monitor by TLC or LC-MS (8-24 h). catalyst->reaction workup 5. Cool to RT. Dilute with EtOAc, wash with H₂O and brine. reaction->workup purify 6. Dry (Na₂SO₄), concentrate, and purify via column chromatography. workup->purify end End: Characterize Product purify->end

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add 4-(4-(benzyloxy)-3-methoxyphenoxy)-2-chloropyridine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment. [8]3. Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 mmol, 3 mol%). Add degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL).

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Representative Data for Suzuki-Miyaura Coupling
Arylboronic AcidBaseTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidK₂CO₃1001285-95%
4-Methoxyphenylboronic acidK₂CO₃1001088-96%
3-Fluorophenylboronic acidCs₂CO₃901675-85%
Thiophene-2-boronic acidK₂CO₃901870-80%
Yields are generalized from literature on similar 2-chloropyridine substrates and serve as a guideline.[8][9]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for forging C-N bonds, a linkage central to countless pharmaceuticals. [11][12][13]Coupling 2-chloropyridines requires highly active catalyst systems capable of overcoming the substrate's lower reactivity and avoiding catalyst inhibition. [14]

Causality Behind the Protocol:
  • Catalyst System (Pd₂(dba)₃ / XPhos): This combination is a "third-generation" Buchwald-Hartwig system. Pd₂(dba)₃ serves as a stable Pd(0) source. [7]XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes rapid oxidative addition and reductive elimination, which is essential for coupling unreactive chlorides and sterically hindered amines. [14]* Base (NaOt-Bu or LHMDS): A strong, non-nucleophilic base is required. Sodium tert-butoxide is the most common choice. It facilitates the deprotonation of the amine bound to the palladium center, forming the key palladium-amido intermediate prior to reductive elimination. [14][15]* Solvent (Toluene or Dioxane): Anhydrous, non-protic aromatic or ethereal solvents are necessary to prevent quenching of the strong base and to maintain catalyst activity. Toluene is often preferred for its higher boiling point.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Buchwald_Workflow start Start: Assemble Reagents (Glovebox) reagents 1. Add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and NaOtBu (1.4 eq) to flask. start->reagents solvent 2. Add anhydrous solvent (Toluene). Stir for 5 min. reagents->solvent substrates 3. Add 2-chloropyridine substrate (1.0 eq) and amine (1.2 eq). solvent->substrates reaction 4. Heat reaction to 100-110 °C. Monitor by TLC or LC-MS (6-18 h). substrates->reaction workup 5. Cool to RT. Quench carefully with H₂O. Extract with EtOAc, wash with brine. reaction->workup purify 6. Dry (Na₂SO₄), concentrate, and purify via column chromatography. workup->purify end End: Characterize Product purify->end

Figure 3: Experimental Workflow for Buchwald-Hartwig Amination.

Step-by-Step Methodology:

  • Catalyst Preparation (Glovebox Recommended): In an inert atmosphere glovebox, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 eq) to a Schlenk tube.

  • Solvent & Substrate Addition: Remove the tube from the glovebox. Add anhydrous toluene (5 mL) via syringe and stir the mixture at room temperature for 5 minutes. Add 4-(4-(benzyloxy)-3-methoxyphenoxy)-2-chloropyridine (1.0 mmol, 1.0 eq) followed by the desired amine (1.2 mmol, 1.2 eq).

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 6-18 hours.

  • Monitoring: Monitor the reaction's progress via TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with water. Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Representative Data for Buchwald-Hartwig Amination
AmineLigandBaseTemp (°C)Typical Yield (%)
MorpholineXPhosNaOt-Bu10090-98%
AnilineXPhosNaOt-Bu11080-90%
BenzylamineSPhosLHMDS10075-85%
n-HexylamineXPhosNaOt-Bu10085-95%
Yields are generalized from literature on similar 2-chloropyridine substrates and serve as a guideline.[7][12]

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous conditions.3. Poor choice of ligand/base for the substrate.1. Ensure a thoroughly inert atmosphere; use fresh Pd source/ligand.2. Use flame-dried glassware and anhydrous solvents.3. Screen alternative ligands (e.g., SPhos, RuPhos) or bases (e.g., Cs₂CO₃ for Suzuki, LHMDS for Buchwald).
Side Product Formation (e.g., Dehalogenation) 1. Reaction temperature too high.2. Presence of water (for Suzuki, can cause protodeboronation).3. Base too strong or reaction time too long.1. Lower the reaction temperature and increase reaction time.2. Ensure solvents are properly degassed and anhydrous.3. Use a milder base (e.g., K₃PO₄) or decrease reaction time.
Low Yield after Purification 1. Product is water-soluble.2. Product is volatile.3. Product degraded on silica gel.1. Perform back-extraction of the aqueous layers.2. Concentrate carefully at lower temperature/pressure.3. Deactivate silica gel with triethylamine before chromatography or use an alternative stationary phase like alumina.

Conclusion

4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine is a powerful and versatile intermediate for the synthesis of complex molecular structures relevant to drug discovery and materials science. By leveraging modern palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers can efficiently generate diverse libraries of novel compounds. The protocols and insights provided in this guide serve as a validated starting point for synthetic exploration, emphasizing the importance of rational catalyst and reagent selection to achieve high-yield, reproducible results.

References

  • Benchchem. Reactivity of 2-Chloropyridine Derivatives: A Comparative Guide.
  • Benchchem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
  • Weires, A. G., et al. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. PMC.
  • ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...
  • PubMed. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (2020).
  • ACS Publications. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. (2020).
  • Semantic Scholar. Solid phase synthesis of pyridine-based derivatives from a 2-chloro-5-bromopyridine scaffold. (2005).
  • ResearchGate. Role of pyridines as enzyme inhibitors in medicinal chemistry.
  • Benchchem. Palladium-Catalyzed Cross-Coupling Reactions of Benzyloxypyridines: Application Notes and Protocols.
  • Wikipedia. Buchwald–Hartwig amination.
  • cata log.lib.ky. Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. (2021).
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022).
  • IntechOpen. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2018).
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Googleapis.com. SG 182663 A1. (2011).
  • PMC. Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024).
  • asiapharmaceutics.info. Patent: An Important Tool for Promoting Drug Discovery and Improving Public Health. (2025).
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018).
  • CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2012).
  • Benchchem. Application Notes and Protocols for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Drug Repurposing Patent Applications April–June 2025. (2025).
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • WIPO. Search International and National Patent Collections.
  • SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS Hayato Ichikawa,* Yuuki Oh. (2006).
  • Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents.

Sources

Application

Application Note: Scale-Up Synthesis Guidelines for 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine

Strategic Overview 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine is a high-value biaryl ether intermediate, frequently utilized in the synthesis of advanced multi-kinase inhibitors and active pharmaceutical ingredi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine is a high-value biaryl ether intermediate, frequently utilized in the synthesis of advanced multi-kinase inhibitors and active pharmaceutical ingredients (APIs). Transitioning the synthesis of this molecule from a discovery-scale medicinal chemistry route to a robust kilo-lab or pilot-plant process requires a rigorous process chemistry strategy.

This application note provides a comprehensive, self-validating protocol for the scale-up synthesis of this intermediate via Nucleophilic Aromatic Substitution (SNAr). The guidelines herein focus on controlling regioselectivity, managing thermal hazards, and establishing strict In-Process Controls (IPCs) to ensure high yield and purity.

Mechanistic Insights: Mastering Regioselectivity

The fundamental challenge in reacting 2,4-dichloropyridine with 4-(benzyloxy)-3-methoxyphenol is dictating the precise site of nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen activates both the C2 and C4 positions toward SNAr[1]. However, achieving pharmaceutical-grade purity requires near-exclusive substitution at the C4 position.

Frontier Molecular Orbital (FMO) theory provides the causality for this selectivity. In 2,4-dichloropyridine, the Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized at the C4 position, whereas the LUMO+1 is localized at the C2 position[2]. Because the energy gap between the nucleophile's HOMO and the electrophile's LUMO is smaller, nucleophilic attack by the phenoxide anion at the C4 position is kinetically favored and orbitally controlled[3].

By strictly maintaining the reaction temperature between 95–105 °C, the system provides sufficient thermal energy to overcome the C4 activation barrier, while remaining too low to significantly populate the C2-attack pathway. This thermodynamic control suppresses the formation of the 2-substituted isomer to < 2%[4].

SNAr_Mechanism cluster_0 Reactants & Activation cluster_1 Regioselective SNAr Pathway A 2,4-Dichloropyridine (Electrophile) E C4 Attack (LUMO) Kinetically Favored A->E F C2 Attack (LUMO+1) High Energy Barrier A->F B 4-(Benzyloxy)-3-methoxyphenol (Nucleophile Precursor) C K2CO3 (Base) Deprotonation B->C - KHCO3 D Phenoxide Anion (Active Nucleophile) C->D D->E D->F G Meisenheimer Complex at C4 Position E->G I 2-Substituted Isomer (Minor Impurity) F->I - Cl⁻ H 4-(4-(Benzyloxy)-3-methoxyphenoxy) -2-chloropyridine (Target Product) G->H - Cl⁻ (Fast)

Figure 1: FMO-directed regioselective SNAr mechanism favoring C4-substitution over C2-attack.

Process Chemistry & Scale-Up Causality

To build a self-validating and scalable system, every reagent and parameter must be chosen based on mechanistic causality rather than empirical habit:

  • Solvent Selection (DMSO): Dimethyl sulfoxide (DMSO) is selected over DMF or NMP. Its high dielectric constant heavily solvates the potassium cation, leaving the phenoxide anion highly nucleophilic. Furthermore, DMSO avoids the severe REACH regulatory restrictions associated with NMP, making it suitable for modern GMP manufacturing.

  • Base Selection (K₂CO₃): Milled potassium carbonate provides a buffered basicity (conjugate acid pKa ~10.3) that perfectly matches the phenol (pKa ~9.5-10). Stronger bases like KOtBu or NaH are explicitly avoided, as they can trigger premature ether cleavage (debenzylation) or promote the formation of the 2,4-bis(aryloxy)pyridine impurity.

  • Anti-Solvent Precipitation: Water is used as an anti-solvent for isolation. Because DMSO and K₂CO₃ are highly water-soluble, a controlled water addition directly precipitates the highly hydrophobic product, eliminating the need for hazardous liquid-liquid extractions at scale.

Quantitative Process Data

Table 1: Stoichiometry and Material Balance (1-kg Scale)

MaterialMW ( g/mol )Eq.Mass/VolFunction
2,4-Dichloropyridine147.991.001.00 kgElectrophile
4-(Benzyloxy)-3-methoxyphenol230.261.051.63 kgNucleophile
Potassium Carbonate (K₂CO₃)138.211.501.40 kgBase
Dimethyl Sulfoxide (DMSO)78.13-8.0 LSolvent
Purified Water18.02-24.0 LAnti-solvent

Table 2: Critical Process Parameters (CPPs) and Quality Attributes

Process ParameterTarget RangeCausality / Impact on Quality Attribute
Temperature 95 °C – 105 °C< 95 °C stalls conversion. > 105 °C promotes C2-isomer and bis-substitution.
K₂CO₃ Particle Size < 100 µm (Milled)Ensures rapid dissolution/deprotonation, preventing unreacted phenol accumulation.
Agitation Rate 150 – 200 RPMPrevents localized hot spots; ensures uniform solid-liquid mass transfer in suspension.
Water Addition Rate 1.0 L/hr at 25 °CRapid addition traps impurities in the lattice; slow addition promotes pure crystal growth.

Step-by-Step Experimental Protocol (1-kg Scale)

This protocol is designed as a self-validating loop. The process does not proceed to the next phase based on arbitrary time limits, but rather on strict analytical milestones.

Phase 1: Reactor Preparation & Charging

  • Purge a 50 L glass-lined reactor with Nitrogen (N₂) for 15 minutes to displace oxygen, preventing oxidative degradation of the phenol.

  • Charge 8.0 L of anhydrous DMSO into the reactor.

  • Initiate agitation at 150 RPM and sequentially charge 1.63 kg of 4-(benzyloxy)-3-methoxyphenol and 1.40 kg of milled K₂CO₃.

  • Stir the suspension at 25 °C for 30 minutes to allow for initial phenoxide formation.

  • Charge 1.00 kg of 2,4-dichloropyridine in a single portion.

Phase 2: Heating & Reaction 6. Ramp the reactor temperature to 100 °C (± 5 °C) at a rate of 1.5 °C/min. 7. Maintain the reaction at 100 °C for 10 hours under a continuous N₂ sweep.

Phase 3: Self-Validating In-Process Control (IPC) 8. Sampling: Withdraw a 1.0 mL aliquot from the reactor. Quench with 2.0 mL H₂O and extract with 2.0 mL Ethyl Acetate. 9. Analysis: Analyze the organic layer via HPLC (UV at 254 nm). 10. Decision Gate:

  • Pass: If 2,4-dichloropyridine is ≤ 1.0% (Area), proceed to Phase 4.
  • Fail: If > 1.0%, maintain at 100 °C for an additional 2 hours and repeat the IPC loop.

Phase 4: Quenching & Isolation 11. Cool the reactor to 25 °C. 12. Begin the controlled addition of 24.0 L of Purified Water at a rate of 1.0 L/hr. Note: A slow addition rate is critical here to ensure the product crystallizes cleanly rather than crashing out as an oil or amorphous solid. 13. Once addition is complete, age the slurry at 20 °C for 2 hours to maximize crystal yield. 14. Filter the slurry through a Nutsche filter. Wash the filter cake with 3.0 L of Purified Water, followed by 2.0 L of cold Isopropanol (5 °C) to displace residual water and remove trace organic impurities. 15. Dry the isolated solid in a vacuum oven at 45 °C (< 50 mbar) until the moisture content (Karl Fischer) is < 0.5%.

Process_Workflow N1 1. Reactor Prep N2 Purge N2 2. Charging DMSO, K2CO3, Reactants N1->N2 N3 3. Heating 100 °C, 10 h N2->N3 N4 4. IPC (HPLC) Target >98% N3->N4 N4->N3 Fail N5 5. Quenching H2O Addition (Crystallization) N4->N5 Pass N6 6. Isolation Filtration & Washing N5->N6 N7 7. Drying Vacuum, 45 °C N6->N7

Figure 2: Scale-up process workflow from reactor preparation to final API intermediate isolation.

References

  • ResearchGate. FMO analysis of SNAr selectivity with 2,4-dichloropyridine. URL:[Link]

  • Leitch, J. A. et al. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science (RSC Publishing), 2022. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Reducing byproduct formation in 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine reactions

Welcome to the Technical Support and Troubleshooting Guide for the synthesis and downstream processing of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine . This intermediate is a critical building block in the develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis and downstream processing of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine . This intermediate is a critical building block in the development of multi-kinase inhibitors (e.g., Lenvatinib and Sorafenib analogs).

Because this scaffold contains multiple reactive sites—specifically a di-halogenated electrophilic core and an aryl chloride sensitive to reduction—researchers frequently encounter regioselectivity and chemoselectivity issues. This guide provides field-proven, self-validating protocols to eliminate byproduct formation.

Workflow & Byproduct Pathway Visualization

ReactionWorkflow SM 2,4-Dichloropyridine + 4-Benzyloxy-3-methoxyphenol SNAr Step 1: SNAr Reaction (Base, Solvent, Heat) SM->SNAr Target1 4-(4-(Benzyloxy)-3-methoxyphenoxy) -2-chloropyridine SNAr->Target1 Major Pathway ByP1 Byproduct A: 2-Aryloxy Isomer Byproduct B: 2,4-Diaryloxy SNAr->ByP1 Minor Pathway Debenz Step 2: Debenzylation (H2/Pd-C or BCl3) Target1->Debenz Target2 4-(4-Hydroxy-3-methoxyphenoxy) -2-chloropyridine Debenz->Target2 Controlled ByP2 Byproduct C: Hydrodechlorination (Loss of 2-Cl) Debenz->ByP2 Over-reduction

Workflow of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine synthesis and deprotection.

Part 1: SNAr Regioselectivity (Intermediate Formation)

Q: During the reaction of 2,4-dichloropyridine with 4-benzyloxy-3-methoxyphenol, I am isolating significant amounts of the 2-aryloxy isomer and 2,4-diarylated byproducts. How can I drive selectivity to the 4-position?

The Causality: Both the C2 and C4 positions of 2,4-dichloropyridine are highly electrophilic. However, Frontier Molecular Orbital (FMO) analysis reveals that the relevant antibonding orbital for nucleophilic attack at the C4 major site is the LUMO, whereas attack at the C2 site is governed by the higher-energy LUMO+1[1]. Because the C4 position is more thermodynamically favored for oxygen nucleophiles, kinetic control (lower temperatures) and the avoidance of overly strong bases will maximize the C4/C2 ratio. Using an excess of the phenol or pushing the temperature too high (>100 °C) triggers the secondary SNAr reaction, leading to the 2,4-diaryloxy byproduct.

Validated Protocol: Regioselective SNAr

  • Charge: To a dry, nitrogen-flushed reactor, add 4-benzyloxy-3-methoxyphenol (1.00 eq) and 2,4-dichloropyridine (1.05 eq). Note: Keeping the electrophile in slight excess prevents diarylation.

  • Solvent & Base: Suspend the reagents in anhydrous DMF (0.2 M). Add finely powdered anhydrous K2​CO3​ (1.50 eq). Do not use Cs2​CO3​ or NaH , as their increased solubility/strength accelerates unselective attack.

  • Reaction: Heat the mixture to 80 °C and stir for 12–16 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature. Pour into ice water (3x volume of DMF) to precipitate the product. Filter, wash with water, and recrystallize from EtOH/Water to purge any trace 2-isomer.

Part 2: Chemoselective Debenzylation

Q: I am trying to remove the benzyl protecting group using standard H2​ and Pd/C, but LC-MS shows massive formation of a dechlorinated byproduct (4-(4-hydroxy-3-methoxyphenoxy)pyridine). How do I prevent hydrodechlorination?

The Causality: Palladium on carbon (Pd/C) is highly active for the oxidative addition into aryl carbon-chlorine bonds, particularly when the chlorine is situated on an electron-deficient heteroaromatic ring (like the 2-position of pyridine). Under standard neutral or basic hydrogenation conditions, the rate of hydrodechlorination can exceed the rate of O-benzyl cleavage.

To solve this, you must alter the electronic environment of the catalyst or bypass transition metals entirely. Decreasing the pH of the hydrogenation medium (e.g., using HCl) protonates the pyridine nitrogen, altering the electron density and suppressing the dechlorination pathway [2]. Alternatively, using a Lewis acid like Boron Trichloride ( BCl3​ ) provides an orthogonal, metal-free debenzylation mechanism that is completely blind to the aryl chloride [3].

Quantitative Data: Debenzylation Condition Matrix
Debenzylation ConditionConversionYield of Target PhenolYield of Dechlorinated Byproduct
10% Pd/C, H2​ (1 atm), MeOH, Neutral>99%< 15%> 80%
10% Pd/C, H2​ (1 atm), EtOH, 0.75 eq HCl>95%85%< 5%
BCl3​ (3.0 eq), DCM, -78 °C to 0 °C>98%92% 0%

Table 1: Comparison of debenzylation conditions and their impact on byproduct formation.

Validated Protocol: Metal-Free Debenzylation via BCl3​ (Recommended) This protocol is self-validating: by omitting Palladium entirely, you mathematically reduce the probability of hydrodechlorination to zero.

  • Preparation: Dissolve 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under a strict Argon or Nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Reagent Addition: Slowly add BCl3​ (1.0 M solution in DCM, 3.0 eq) dropwise via syringe. Maintain the internal temperature below -70 °C during addition to prevent ether cleavage at the 3-methoxy position.

  • Cleavage: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to gradually warm to 0 °C over 1 hour.

  • Quench & Workup: Re-cool to -20 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO3​ until gas evolution ceases and the pH is ~7. Extract with DCM (3x), dry over Na2​SO4​ , and concentrate in vacuo.

Frequently Asked Questions (FAQs)

Q: Can I use transfer hydrogenation (e.g., Ammonium Formate with Pd/C) to avoid handling H2​ gas? A: We strongly advise against this for 2-chloropyridines. Ammonium formate acts as a hydrogen donor but also generates ammonia, which creates a basic environment. As established in literature, basic conditions drastically accelerate the hydrodechlorination of aryl chlorides [4]. Stick to acidic H2​ hydrogenation or BCl3​ .

Q: My BCl3​ reaction is yielding a byproduct missing both the benzyl and the methyl group (a catechol derivative). What went wrong? A: BCl3​ is a powerful Lewis acid that can cleave aryl methyl ethers if the reaction is allowed to run too warm for too long. Ensure your reaction strictly remains at or below 0 °C. If the problem persists, reduce the BCl3​ equivalents to 2.0.

References
  • Quantitative Models for Accurate Reactivity Predictions and Mechanistic Elucidation University of Victoria (UVic Thesis Repository) URL:[Link]

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2 ResearchGate / Journal of Catalysis URL:[Link]

  • Dihydroorotate dehydrogenase inhibitors (US20220089568A1)
  • Catalytic hydrodechlorination of chlorobenzene over supported palladium catalyst in buffered medium ResearchGate URL:[Link]

Optimization

Resolving poor solubility of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers working with 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers working with 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine .

Physicochemical Diagnostic Overview

Before attempting to dissolve this compound, we must understand its structural causality. This molecule is exceptionally hydrophobic. The combination of the benzyloxy and methoxyphenoxy groups provides significant steric bulk and drives a high partition coefficient (LogP). Furthermore, while it contains a pyridine ring, the electron-withdrawing nature of the adjacent chloro-substituent and the para-phenoxy group drastically reduces the electron density on the nitrogen. Consequently, its pKa is likely too low (< 2) for physiological protonation. Standard pH-adjustment or salt-formation strategies will fail.

To successfully solubilize this compound, we must rely on co-solvents, host-guest complexation, or lipid-based nanocarriers.

Solubility Strategy Decision Workflow

SolubilityWorkflow Start 4-(4-(Benzyloxy)-3-methoxyphenoxy) -2-chloropyridine Assay Target Application? Start->Assay InVitro In Vitro (Cell Assays) Assay->InVitro InVivo In Vivo (Animal Models) Assay->InVivo DMSO Co-solvent System (DMSO ≤ 0.5% + Tween 80) InVitro->DMSO Cyclo Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) InVivo->Cyclo Low/Med Dose Lipid Lipid-Based Formulation (SMEDDS / NLCs) InVivo->Lipid High Dose

Solubility strategy decision tree based on target application and dose requirements.

Section 1: In Vitro Assays (Cell Culture & Biochemical)

Q1: When I dilute my DMSO stock of the compound into cell culture media, it immediately crashes out, forming a cloudy suspension. How do I prevent this? Causality: The molecule is experiencing "solvent shock." When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the rapid diffusion of DMSO into the water leaves the hydrophobic drug molecules stranded. This causes spontaneous nucleation and precipitation[1]. Solution: Implement a "step-down" dilution protocol using a surfactant intermediate to stabilize the metastable supersaturated state.

Protocol: Step-Down Dilution Method

  • Primary Stock: Prepare a 10 mM primary stock in 100% anhydrous DMSO.

  • Intermediate Vehicle: Prepare a solution of 10% DMSO, 10% Tween-80, and 80% PBS (v/v).

  • Encapsulation: Slowly add the primary stock dropwise to the intermediate vehicle while vortexing vigorously. The Tween-80 micelles will encapsulate the drug before it can nucleate.

  • Final Dilution: Dilute this intermediate solution 1:10 into your final pre-warmed (37°C) cell culture media.

  • Self-Validating Step: Measure the optical density (OD) at 600 nm of the final media. An OD600​>0.05 compared to a vehicle blank indicates colloidal aggregation (crashing out). If clear, the protocol was successful.

Q2: Is it safe to just increase the final DMSO concentration to 2% to keep it dissolved? Answer: No. While DMSO is a powerful co-solvent, concentrations exceeding 0.5% (v/v) induce cytotoxicity, alter mitochondrial function, and cause epigenetic changes in many cell lines, which will confound your assay results[2][3].

Table 1: Maximum Tolerable Solvent Concentrations for In Vitro Assays | Solvent / Excipient | Max Final Concentration (v/v) | Primary Function | Cellular Impact at High Doses | | :--- | :--- | :--- | :--- | | DMSO | 0.5% | Crystal lattice disruption | Apoptosis, transcriptomic shifts[1] | | Ethanol | 0.1% | Co-solvent | Membrane fluidization, ROS generation | | Tween-80 | 0.1% | Micellar encapsulation | Membrane lysis, protein denaturation | | PEG 400 | 1.0% | Solubilizer / Stabilizer | Osmotic stress |

Section 2: In Vivo Formulation (Low to Medium Dose)

Q3: We need to dose this compound intravenously (IV) and orally (PO) in rodents, but we cannot use high concentrations of organic solvents. What is the best alternative? Causality: For in vivo studies, cyclodextrin complexation is highly effective for molecules with bulky hydrophobic moieties[4]. The benzyloxy and phenoxy rings of your compound are ideal geometric fits for the hydrophobic inner cavity of β -cyclodextrins, while the hydroxylated outer surface ensures aqueous solubility[5]. Solution: Formulate with Hydroxypropyl- β -cyclodextrin (HP- β -CD).

Protocol: Phase-Solubility and Complexation

  • Preparation: Prepare aqueous solutions of HP- β -CD ranging from 0 to 20% (w/v) in purified water.

  • Saturation: Add an excess amount of the crystalline 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine to each vial.

  • Equilibration: Shake the vials at 37°C for 48 hours to reach thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter. (Note: Do not use PTFE filters, as the highly lipophilic uncomplexed drug will irreversibly bind to the membrane).

  • Quantification: Analyze the filtrate via HPLC to determine the complexation efficiency[6].

  • Self-Validating Step: Plot drug solubility against HP- β -CD concentration. A linear increase (an AL​ -type phase solubility diagram) confirms a stable 1:1 stoichiometric inclusion complex has been formed[7].

Section 3: In Vivo Formulation (High Dose / Oral)

Q4: Cyclodextrins are not providing enough solubility for our Maximum Tolerated Dose (MTD) oral toxicity studies. What is the next step? Causality: Cyclodextrin complexation is limited by the molecular weight of the drug and the maximum safe concentration of the cyclodextrin carrier[5]. For high-dose oral delivery of highly lipophilic compounds, Lipid-Based Drug Delivery Systems (LBDDS) such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) are superior. They dissolve the drug in a lipid matrix that spontaneously forms microemulsions upon contact with gastrointestinal fluids, completely bypassing the dissolution rate-limiting step[8][9].

Protocol: SMEDDS Preparation

  • Excipient Screening: Determine the equilibrium solubility of the drug in various oils, surfactants, and co-solvents (See Table 2)[10].

  • Ternary Phase Diagram: Map the ratios of Oil : Surfactant : Co-solvent that yield a clear, isotropic mixture upon aqueous dilution.

  • Formulation: Dissolve the drug in the optimized lipid/surfactant mixture at 40°C under gentle magnetic stirring until completely clear.

  • Dispersion: Fill the isotropic mixture into hard gelatin capsules or dose directly via oral gavage.

  • Self-Validating Step: Drop 1 mL of the lipid formulation into 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle stirring. It should spontaneously form a transparent or slightly bluish dispersion within 2 minutes, indicating a microemulsion droplet size of <50 nm.

Table 2: Excipient Selection Matrix for SMEDDS

Component Type Example Excipients HLB Value Mechanistic Role in Formulation
Lipid / Oil Medium Chain Triglycerides ~1 - 2 Primary solvent for the lipophilic API; facilitates lymphatic transport[10].
Surfactant Cremophor EL, Polysorbate 80 13 - 15 Reduces interfacial tension; drives spontaneous emulsification in the GI tract.

| Co-surfactant | PEG 400, Ethyl Acetate | 4 - 6 | Increases interfacial fluidity and prevents liquid crystalline phase formation. |

References

  • Dimethyl sulfoxide - Wikipedia. Source: wikipedia.org.
  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. Source: medcraveonline.com.
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Source: ijsrtjournal.com.
  • In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC. Source: nih.gov.
  • Cyclodextrins: Concept to applications, regulatory issues and challenges. Source: nanomedicine-rj.com.
  • Advances in Lipid-Based Drug Formulations for Solubility. Source: worldpharmatoday.com.
  • DMSO shows growth inhibitory and ROS reducing effects in HCT-116 and... Source: researchgate.net.
  • Multicomponent cyclodextrin system for improvement of solubility and dissolution rate of poorly water soluble drug - PMC. Source: nih.gov.
  • A Review of Formulation Strategies for Cyclodextrin-Enhanced Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) - PMC. Source: nih.gov.
  • Solubility Enhancement Of Ketoprofen Drug By Preparing Lipids Based Formulation. Source: pnrjournal.com.

Sources

Troubleshooting

Optimizing reaction temperature for 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine coupling

Topic: Optimizing Reaction Temperature for the Synthesis of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine For: Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of diaryl ethers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for the Synthesis of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of diaryl ethers, such as 4-(4-(benzyloxy)-3-methoxyphenoxy)-2-chloropyridine, is a critical transformation in the development of pharmaceuticals and other advanced materials. This technical guide provides in-depth troubleshooting advice and optimization strategies for the C-O cross-coupling of 4-(benzyloxy)-3-methoxyphenol with 2-chloropyridine, with a specific focus on the critical role of reaction temperature. This resource is designed to empower researchers to overcome common experimental hurdles and achieve high-yielding, selective, and reproducible results.

The coupling of an aryl halide with an alcohol or phenol can be achieved through several methods, most notably the Ullmann condensation and the Buchwald-Hartwig amination.[1] While both are powerful techniques, they often require careful optimization of reaction parameters, with temperature being a paramount variable. This guide will address common issues encountered during these reactions and provide a systematic approach to temperature optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using 2-chloropyridines in C-O cross-coupling reactions?

A1: 2-Chloropyridines are known to be challenging substrates in cross-coupling reactions for two main reasons. Firstly, the C-Cl bond is stronger and less reactive than the corresponding C-Br or C-I bonds, making the initial oxidative addition step more difficult.[2] This often necessitates the use of more active catalyst systems and higher reaction temperatures. Secondly, the nitrogen atom in the pyridine ring can coordinate to the metal catalyst, potentially leading to catalyst inhibition or deactivation.

Q2: Which catalytic system is a good starting point for this reaction?

A2: For the coupling of phenols with 2-chloropyridines, both copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig-type) systems can be effective. For Ullmann reactions, a combination of a copper(I) salt (e.g., CuI) and a ligand such as 1,10-phenanthroline can significantly lower the traditionally harsh reaction temperatures.[3] For Buchwald-Hartwig couplings, highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required for activating the C-Cl bond.[2] Nickel-based catalysts have also emerged as a promising alternative for this transformation.[4][5]

Q3: What is the typical temperature range for C-O coupling reactions involving 2-chloropyridines?

A3: Due to the lower reactivity of 2-chloropyridines, these reactions often require elevated temperatures, typically in the range of 80-120 °C.[2] Some Ullmann-type reactions have historically required even higher temperatures, though modern ligand-accelerated systems can often be run under milder conditions.[3][6] The optimal temperature will be a delicate balance between achieving a reasonable reaction rate and minimizing side reactions and catalyst decomposition.

Troubleshooting Guide

Problem 1: Low to No Product Yield

Q: My reaction is showing very low or no conversion to the desired 4-(4-(benzyloxy)-3-methoxyphenoxy)-2-chloropyridine. What are the first steps to troubleshoot this?

A: Low to no product formation is a common initial hurdle. A systematic approach to troubleshooting is crucial.

  • Inadequate Temperature: The most common reason for a failed reaction with a less reactive substrate like 2-chloropyridine is insufficient temperature. The oxidative addition of the C-Cl bond to the catalyst is often the rate-limiting step and is highly temperature-dependent.

    • Recommendation: Gradually increase the reaction temperature in 10-20 °C increments. A good starting point for optimization is often around 80-100 °C, with the potential to go up to 120 °C or higher, depending on the solvent and catalyst stability.[2] Monitor the reaction at each temperature to assess for product formation and potential decomposition.

  • Catalyst and Ligand Inactivity: The chosen catalyst system may not be active enough for this specific transformation.

    • Recommendation: If using a palladium-based system, consider switching to a more electron-rich and sterically hindered ligand, such as XPhos or RuPhos, which are known to be effective for C-Cl bond activation.[2] For Ullmann couplings, ensure your copper source is of high quality and consider the addition of a chelating ligand like 1,10-phenanthroline.[3]

  • Base Incompatibility: The choice of base is critical. An inappropriate base can lead to poor reactivity or degradation of starting materials.

    • Recommendation: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[7] For base-sensitive substrates, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can be used, though this may require higher reaction temperatures.[2] For Ullmann reactions, K₂CO₃ or K₃PO₄ are common choices.

  • Solvent Issues: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: High-boiling aprotic solvents like toluene, xylene, or dioxane are commonly used to achieve the necessary reaction temperatures.[8] Ensure your solvent is anhydrous and thoroughly degassed, as oxygen and water can deactivate the catalyst.

Problem 2: Significant Side Product Formation

Q: I am observing the formation of significant side products, such as the homocoupling of my starting materials or hydrodehalogenation of the 2-chloropyridine. How can I improve selectivity?

A: The formation of side products is often a sign that the reaction conditions, particularly temperature, are not optimized for the desired transformation.

  • Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen, and it can become more prevalent at higher temperatures.

    • Recommendation: If you are observing significant hydrodehalogenation, try lowering the reaction temperature. This may slow down the desired reaction, so a careful balance must be found. Also, ensure that your reaction is conducted under strictly anhydrous conditions, as water can be a proton source for this side reaction.[2]

  • Homocoupling: The formation of biphenyl or bipyridine species can occur, especially at high temperatures or with very active catalysts.

    • Recommendation: Similar to hydrodehalogenation, reducing the reaction temperature can often minimize homocoupling. Optimizing the stoichiometry of your reactants can also be beneficial.

Problem 3: Reaction Stalls or is Incomplete

Q: My reaction starts to form the product but then stalls before reaching full conversion. What could be the cause?

A: A stalling reaction often points to catalyst deactivation.

  • Catalyst Decomposition at High Temperatures: While higher temperatures can increase the initial reaction rate, they can also accelerate catalyst decomposition pathways.

    • Recommendation: If you suspect catalyst deactivation at elevated temperatures, try running the reaction at a slightly lower temperature for a longer period. It is also crucial to maintain a strictly inert atmosphere throughout the reaction, as oxygen can lead to the formation of inactive catalyst species.[2]

  • Inhibition by Starting Materials or Products: The pyridine nitrogen in the starting material or product can coordinate to the catalyst and inhibit its activity.

    • Recommendation: The choice of ligand is critical to mitigate this effect. Bulky ligands can often shield the metal center and prevent inhibitory coordination. In some cases, a higher catalyst loading may be necessary to overcome partial deactivation.

Optimizing Reaction Temperature: A Step-by-Step Guide

A systematic temperature screening study is the most effective way to determine the optimal temperature for your reaction.

Experimental Protocol: Temperature Screening
  • Reaction Setup: In parallel reaction vials under an inert atmosphere, combine 4-(benzyloxy)-3-methoxyphenol (1.0 eq.), 2-chloropyridine (1.2 eq.), your chosen base (e.g., K₃PO₄, 2.0 eq.), and a suitable solvent (e.g., toluene or dioxane).

  • Catalyst Addition: To each vial, add your chosen catalyst system (e.g., Pd(OAc)₂ and XPhos, or CuI and 1,10-phenanthroline) at a consistent loading (e.g., 2-5 mol%).

  • Temperature Gradient: Place the vials in separate heating blocks or a parallel synthesis setup pre-heated to a range of temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C, 120 °C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) using a suitable analytical technique (TLC, LC-MS, or GC-MS).

  • Analysis: After a set time (e.g., 24 hours), quench the reactions and analyze the crude reaction mixtures to determine the conversion to product and the formation of any major side products.

Data Interpretation
Temperature (°C)Expected ObservationsTroubleshooting Considerations
< 80 Low to no conversion.Insufficient energy for oxidative addition of the C-Cl bond.
80 - 100 Moderate conversion, potentially slow reaction rate.Good starting point for optimization. Consider increasing reaction time or catalyst loading.
100 - 120 Higher conversion, faster reaction rate.Potential for increased side product formation (hydrodehalogenation, homocoupling).
> 120 Rapid reaction, but potential for catalyst decomposition and increased side products.May be necessary for very unreactive substrates, but requires careful monitoring.

Visualization of Key Concepts

Generalized Catalytic Cycle for C-O Cross-Coupling

G cluster_cycle Catalytic Cycle M0 Active Catalyst (e.g., Pd(0) or Cu(I)) Product Diaryl Ether (Ar-OR) M_ArX Oxidative Addition Intermediate M0->M_ArX Oxidative Addition ArX 2-Chloropyridine (Ar-X) ArX->M0 ROH Phenol (R-OH) ROH->M_ArX Base Base Base->M_ArX M_ArOR Alkoxide Complex Product->M_ArOR Product Formation M_ArX->M_ArOR Deprotonation/ Ligand Exchange M_ArOR->M0 Reductive Elimination

Caption: A generalized catalytic cycle for C-O cross-coupling reactions.

Troubleshooting Workflow for Low Yield

G start Low or No Product Yield check_temp Is the reaction temperature high enough? (>80-100 °C) start->check_temp increase_temp Increase temperature in 10-20 °C increments check_temp->increase_temp No check_catalyst Is the catalyst system active enough? check_temp->check_catalyst Yes increase_temp->start Re-evaluate change_catalyst Switch to a more active catalyst/ligand system check_catalyst->change_catalyst No check_base Is the base appropriate? check_catalyst->check_base Yes change_catalyst->start Re-evaluate change_base Screen alternative bases (e.g., K3PO4, Cs2CO3, NaOtBu) check_base->change_base No check_solvent Is the solvent anhydrous and degassed? check_base->check_solvent Yes change_base->start Re-evaluate dry_solvent Use anhydrous, degassed solvent check_solvent->dry_solvent No success Reaction Optimized check_solvent->success Yes dry_solvent->start Re-evaluate

Caption: A logical workflow for troubleshooting low yield in C-O coupling reactions.

References

  • Ullmann condensation - Wikipedia. [Link]

  • Stradiotto, M. et al. (2022). Bisphosphine/Nickel-Catalyzed C–O Cross-Coupling of Phenols with Chloropyridine and Related Electrophiles. Organic Letters, 24(49), 8986–8989. [Link]

  • Stradiotto, M. et al. (2022). Bisphosphine/Nickel-Catalyzed C-O Cross-Coupling of Phenols with Chloropyridine and Related Electrophiles. PubMed. [Link]

  • A preparation of 2-chloropyridine. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]

  • 4-(benzyloxy)-2-chloropyridine (C12H10ClNO). PubChem. [Link]

  • Patents. National Institute of Pharmaceutical Education & Research (NIPER) S.A.S. Nagar. [Link]

  • 3-(4-(Benzyloxy)-3-methoxyphenyl)-[4][6][9]triazolo[4,3-a]pyridine. MDPI. [Link]

  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Organic Chemistry Portal. [Link]

  • 2-Chloropyridine. National Toxicology Program. [Link]

  • Process for the preparation of 2-chloropyridines.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • Catalyst-free Ullmann coupling in aqueous microdroplets. Nature. [Link]

  • Coupling of Phenols to 2-Chlorotrityl Resins under Non-basic Conditions. [Link]

  • Possible intermediates of Cu(phen)-catalyzed C–O cross-coupling of phenol with an aryl bromide by in situ ESI-MS and EPR studies. Dalton Transactions. [Link]

  • Processes for the preparation of gefitinib.
  • Patent List. David Dolphin. [Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc. [Link]

  • Mechanochemical Sequential Deoxygenative Cross-Coupling Reactions of Phenols Under Ruthenium-Nickel Catalysis. MDPI. [Link]

  • Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-alpla]pyrrolo[2,3-e]-pyrazin-8-YL)-N-(2,2,2-Trifluoroethyl)pyrrol and solid state forms thereof. PubChem. [Link]

  • Tf2O-mediated [4+2]-annulation of anthranils with 2-chloropyridines: enabling access to pyridoquinazolinones and euxylophoricine B. Chemical Communications. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Baseline Noise for 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine Analysis

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals working with 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals working with 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine .

Due to its structural profile—a weakly basic 2-chloropyridine ring coupled with highly lipophilic phenoxy and benzyloxy moieties—this molecule requires specific reversed-phase HPLC (RP-HPLC) conditions. Typically, this involves steep organic gradients (to elute the hydrophobic benzyloxy groups) and acidic modifiers like Trifluoroacetic acid (TFA) to suppress residual silanol interactions. These exact conditions are notorious for inducing baseline instability, making trace-level impurity detection (such as monitoring de-benzylation reactions) highly challenging.

This guide provides field-proven, causality-driven solutions to stabilize your chromatography.

Diagnostic Workflow: Isolating the Source of Noise

Before adjusting your method, you must determine whether the baseline noise is chemical, optical, or mechanical. Follow this self-validating decision tree to isolate the root cause.

BaselineTroubleshooting Start Observe Baseline Noise RemoveCol Remove Column & Replace with Union Run Blank Gradient Start->RemoveCol NoiseCheck Does noise persist? RemoveCol->NoiseCheck SystemIssue System/Solvent Issue NoiseCheck->SystemIssue Yes ColumnIssue Column/Sample Issue NoiseCheck->ColumnIssue No PressCheck Check Pump Pressure Ripple SystemIssue->PressCheck ColFix Column Fix: Flush highly hydrophobic late-eluters (Benzyloxy groups) ColumnIssue->ColFix RippleHigh Ripple > 1%? PressCheck->RippleHigh PumpFix Pump Issue: Purge/Degas, Check Valves RippleHigh->PumpFix Yes DetFix Detector/Solvent Issue: Lamp Energy, Flow Cell, TFA Grade RippleHigh->DetFix No

Diagnostic decision tree for isolating HPLC baseline noise sources.

Core Troubleshooting Guides (FAQs)

Q1: Why is my baseline drifting severely upward or downward during the gradient run? Expertise & Causality: This is almost always a chemical absorbance issue rather than a mechanical failure. TFA absorbs UV light strongly at low wavelengths (e.g., 210-220 nm). As your gradient shifts from highly aqueous to highly organic (Acetonitrile) to elute the hydrophobic 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine, the UV absorbance of the mobile phase changes, causing a steady baseline drift[1]. Solutions:

  • Wavelength Shift: The benzyloxy and phenoxy aromatic rings provide excellent UV chromophores. Instead of monitoring at 214 nm, shift your detection wavelength to 254 nm. TFA has virtually zero absorbance at 254 nm, which will instantly flatten your baseline while maintaining a strong signal for your analyte[1].

  • TFA Balancing: If you must monitor at lower wavelengths to detect non-aromatic impurities, balance the TFA concentration. Add 0.1% TFA to the aqueous phase (A) and 0.08% TFA to the organic phase (B). Acetonitrile slightly amplifies the UV absorbance of TFA, so using slightly less TFA in pump B negates the upward drift[2].

Q2: I am seeing high-frequency "fuzzy" baseline noise that masks trace-level impurities (e.g., de-benzylated degradants). How do I fix this? Expertise & Causality: High-frequency noise is typically optical or electronic. It occurs when insufficient light reaches the photodiode array (PDA) or when the detector's time constant is improperly set. An aging Deuterium (D2) lamp or a dirty flow cell scatters light, reducing the energy throughput and increasing the noise inversely[3]. Solutions:

  • Optimize the Time Constant: The time constant is an electronic filter. If it is set too low (e.g., 0.01s), the detector captures raw, unfiltered electronic noise. Increase the time constant to 1.0s or 2.0s. This mathematically smooths the baseline noise without artificially broadening the peak, significantly improving the Signal-to-Noise Ratio (SNR) and lowering your Limit of Detection (LOD)[4].

  • Clean the Flow Cell: Perform a flow cell flush (see Protocol 1) to remove hazy deposits or micro-bubbles[2].

Q3: The baseline exhibits a cyclical, pulsating noise pattern. What causes this? Expertise & Causality: Cyclical noise that matches the stroke volume of the pump is a mechanical issue related to pressure ripple. When mixing aqueous buffers with high percentages of Acetonitrile (required for this molecule), the exothermic mixing can cause dissolved gases to outgas[3]. If these micro-bubbles enter the pump head or check valves, the pump loses its stroke efficiency, causing pressure pulsations that the UV detector registers as baseline noise[5]. Solutions:

  • Ensure the inline vacuum degasser is functioning and helium sparge the solvents if necessary[1].

  • Replace standard ruby check valves with ceramic check valves, which are less prone to sticking when using TFA-based mobile phases[1].

Q4: I am observing erratic baseline spikes and "ghost peaks" in my blank injections. Where are they coming from? Expertise & Causality: 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine is highly hydrophobic. If your sample contains even more lipophilic impurities (such as bis-benzyloxy side-products or synthetic dimers), they may not elute during your standard gradient. Instead, they accumulate on the C18 stationary phase and slowly wash off in subsequent runs as ghost peaks or baseline humps[5]. Solutions: Implement a hydrophobic wash protocol (see Protocol 2) at the end of each sequence to strip the column of retained lipophilic contaminants.

Quantitative Data: Impact of Method Parameters on Sensitivity

The table below demonstrates how optimizing the detection wavelength and time constant mathematically filters baseline noise, drastically improving the Signal-to-Noise Ratio (SNR) for 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine without altering the chromatography.

Analytical ConditionWavelength (nm)Time Constant (s)Baseline Noise (mAU)Analyte Signal (mAU)Signal-to-Noise Ratio (SNR)
0.1% TFA (Unbalanced)2140.012.5045.018
0.1% TFA (Balanced)2140.010.8545.053
0.1% TFA (Balanced)2540.010.3038.5128
0.1% TFA (Balanced) 254 1.00 0.08 37.0 462
Experimental Methodologies
Protocol 1: Flow Cell Cleaning and Optical System Passivation

Purpose: To eliminate high-frequency noise caused by flow cell contamination or micro-bubbles[2].

  • Bypass the Column: Remove the analytical column and replace it with a zero-dead-volume union to protect the stationary phase from harsh cleaning solvents.

  • Aqueous Flush: Pump HPLC-grade water through the system at 1.0 mL/min for 15 minutes to flush out any precipitated buffer salts.

  • Organic Desorption: Switch to 100% Methanol and flush for 20 minutes. Methanol is highly effective at dissolving organic residues from the flow cell windows.

  • Air Bubble Purge: While pumping Methanol, temporarily restrict the waste line from the detector with your gloved finger for 2-3 seconds to create slight backpressure. Release quickly. Repeat 3 times to dislodge trapped micro-bubbles.

  • Re-equilibration: Reconnect the column and equilibrate with the starting mobile phase conditions for 30 minutes before injecting.

Protocol 2: Hydrophobic Column Wash for Diaryl Ether Pyridines

Purpose: To remove highly lipophilic late-eluting impurities (e.g., bis-benzyloxy byproducts) that cause ghost peaks and baseline humps[5].

  • Initial Flush: After the analytical sequence is complete, ramp the mobile phase to 100% Acetonitrile over 5 minutes. Hold for 10 minutes.

  • Strong Solvent Wash: Switch the mobile phase to a mixture of 50% Isopropanol (IPA) and 50% Acetonitrile. The higher viscosity of IPA requires a reduced flow rate (e.g., 0.5 mL/min) to prevent overpressuring the system.

  • Elution of Lipophiles: Pump the IPA/ACN mixture for 30 column volumes (approx. 45 minutes for a standard 4.6 x 150 mm column). The lower polarity of IPA will break the strong hydrophobic interactions between the benzyloxy groups and the C18 phase.

  • Storage Preparation: Flush the column with 100% Acetonitrile for 15 minutes to remove the IPA before storing the column.

References
  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It."
  • Thermo Fisher Scientific.
  • Element Lab Solutions. "HPLC Diagnostic Skills Vol I – Noisy Baselines."
  • Agilent Technologies.
  • The Overbrook Group. "HPLC Repair Services: Common Causes of Baseline Noise."

Sources

Reference Data & Comparative Studies

Validation

Comparing 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine vs 2-fluoropyridine derivatives

Technical Comparison Guide: 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine vs. 2-Fluoropyridine Derivatives in API Synthesis Executive Summary & Strategic Context In the development of multi-targeted receptor tyrosi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine vs. 2-Fluoropyridine Derivatives in API Synthesis

Executive Summary & Strategic Context

In the development of multi-targeted receptor tyrosine kinase (RTK) inhibitors, diaryl ether scaffolds are ubiquitous. A critical building block in this space is 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine (CAS 1206970-43-5) , a commercially accessible intermediate used to build complex pharmaceutical libraries.

While this 2-chloropyridine derivative is widely utilized, late-stage functionalization at the C2 position—typically via amination to form active pharmaceutical ingredients (APIs)—presents significant synthetic bottlenecks. This guide objectively compares the standard 2-chloro scaffold against its 2-fluoropyridine analog , detailing how halogen selection fundamentally dictates the efficiency of Nucleophilic Aromatic Substitution (SNAr) workflows.

Mechanistic Causality: The Halogen Effect in SNAr

In standard aliphatic nucleophilic substitution (SN1/SN2), chlorine is a superior leaving group to fluorine due to the weaker C–Cl bond. However, in Nucleophilic Aromatic Substitution (SNAr) , the reaction paradigm is inverted. The rate-determining step (RDS) is not the elimination of the halide, but the initial nucleophilic attack that forms the anionic intermediate known as the Meisenheimer complex [1].

  • The 2-Fluoro Advantage: Fluorine is the most electronegative element. Its powerful inductive electron-withdrawing effect significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyridine ring[2]. This thermodynamically stabilizes the negative charge in the Meisenheimer transition state.

  • Kinetic Impact: Empirical data demonstrates that 2-fluoropyridines undergo SNAr with nucleophiles (such as amines or alkoxides) approximately 250 to 320 times faster than their 2-chloro counterparts ()[1]. Consequently, 2-fluoropyridine derivatives allow for catalyst-free amination under mild conditions ()[3], whereas 2-chloropyridines often necessitate harsh heating or transition-metal catalysis.

Quantitative Performance Comparison

The following table summarizes the operational and thermodynamic differences between the two scaffolds during a standard C2-amination workflow.

Parameter4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine2-Fluoropyridine Analog
Relative SNAr Rate 1x (Baseline)~250x – 320x
Rate-Determining Step Nucleophilic Addition (High Activation Energy)Nucleophilic Addition (Low Activation Energy)
Typical Reaction Temp 100°C – 150°C25°C – 80°C
Catalyst Requirement Often requires Pd/Cu catalysts & phosphine ligandsCatalyst-free (Pure SNAr)
Steric Tolerance Poor (Requires forcing conditions for bulky amines)Excellent (Rapid conversion with secondary amines)
Availability High (Readily available catalog item)Low (Typically requires upstream fluorination)

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The choice of solvent, base, and catalyst is directly dictated by the specific reactivity of the halogen.

Protocol A: Pd-Catalyzed Amination of the 2-Chloro Derivative

Causality: Due to the high activation barrier of the 2-chloropyridine scaffold, standard SNAr is inefficient. A Buchwald-Hartwig cross-coupling is employed to bypass the Meisenheimer complex via a Palladium-mediated oxidative addition/reductive elimination cycle.

  • Preparation: In an oven-dried Schlenk flask, combine 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine (1.0 equiv) (), the target amine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

  • Catalyst Loading: Add Pd2(dba)3 (2 mol%) and Xantphos (4 mol%). Rationale: Xantphos is selected for its wide bite angle, which forces the palladium center into a geometry that accelerates the reductive elimination of the sterically hindered diaryl ether product.

  • Solvent & Degassing: Add anhydrous toluene (0.2 M). Degas the mixture via three freeze-pump-thaw cycles to prevent catalyst oxidation.

  • Reaction: Heat to 100°C for 12-18 hours.

  • Validation: Monitor via LC-MS. The disappearance of the starting material mass [M+H]+ 342 confirms consumption. The reaction is validated when palladium black precipitates, indicating the end of the catalytic cycle.

Protocol B: Catalyst-Free SNAr of the 2-Fluoro Derivative

Causality: The highly electrophilic C2 position of the 2-fluoropyridine analog allows for direct SNAr without transition metals, completely eliminating the risk of heavy metal contamination in the final API.

  • Preparation: In a standard round-bottom flask, dissolve the 2-fluoro analog (1.0 equiv) and the target amine (1.2 equiv) in anhydrous tert-amyl alcohol (0.2 M). Rationale:tert-amyl alcohol is chosen because its steric bulk prevents it from acting as a competing nucleophile, which is a common failure point when using primary alcohols like ethanol[4].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) to scavenge the generated HF.

  • Reaction: Stir at 60°C for 2-4 hours. Note the drastically reduced time and temperature compared to Protocol A.

  • Validation: Monitor via TLC (Hexanes/EtOAc). The reaction is self-validating; the formation of the highly polar aminopyridine product will show a distinct, measurable baseline shift on silica gel compared to the highly non-polar fluoropyridine starting material.

Process Visualization

The following diagram maps the logical flow of the SNAr mechanism, highlighting the critical Meisenheimer intermediate that dictates the reactivity difference between the two derivatives.

SNAr_Mechanism A 2-Halopyridine Derivative (Cl or F) C Meisenheimer Complex (Stabilized by F > Cl) A->C Addition (Rate Limiting) B Amine Nucleophile B->C D 2-Aminopyridine Target API C->D Elimination (Fast) E Halide Leaving Group (Cl- or F-) C->E

SNAr mechanism comparing 2-chloro and 2-fluoro pyridine derivatives via Meisenheimer complex.

Conclusion & Recommendations

For early-stage discovery and scale-up where immediate material availability is prioritized, the standard 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine scaffold (CAS 1206970-43-5) coupled with Pd-catalyzed amination remains a viable route. However, for late-stage functionalization, complex library generation, or avoiding expensive heavy-metal remediation in API manufacturing, investing in the upstream synthesis of the 2-fluoropyridine derivative is highly recommended. The ~300-fold increase in SNAr kinetics provides a cleaner, faster, and more robust synthetic pathway.

References

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society (via PMC) URL: [Link]

  • Title: Aminoborohydrides 15. The First Mild and Efficient Method for Generating 2-(Dialkylamino)-pyridines from 2-Fluoropyridine Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Correlating Activation Energy with Relevant Orbital Energy (SNAr Reaction of Substituted 2-Fluoropyridines) Source: WuXi Biology URL: [Link]

Sources

Comparative

Validation of analytical methods for 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine quantification

An authoritative comparison guide on the validation of analytical methods for the quantification of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine , a critical diaryl ether intermediate often utilized in the synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison guide on the validation of analytical methods for the quantification of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine , a critical diaryl ether intermediate often utilized in the synthesis of advanced kinase inhibitors.

Executive Summary & Analyte Profiling

The compound 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine (Molecular Weight: ~341.8 g/mol ) presents unique analytical challenges due to its hybrid physicochemical properties. The molecule features a highly lipophilic benzyloxy moiety, a polar methoxy group, and a weakly basic chloropyridine ring (estimated pKa ~5.2).

In pharmaceutical development, accurately quantifying this intermediate is critical for two distinct phases:

  • Bulk Assay & Reaction Monitoring: Determining the purity of the intermediate during chemical synthesis.

  • Trace-Level Impurity Profiling: Quantifying residual unreacted intermediate in the final Active Pharmaceutical Ingredient (API) to ensure patient safety.

To meet these distinct Analytical Target Profiles (ATPs), laboratories must choose between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide objectively compares both platforms, providing mechanistic justifications and self-validating protocols compliant with [1].

Method Performance Comparison: HPLC-UV vs. LC-MS/MS

The selection of an analytical method must be driven by the specific phase of drug development. HPLC-UV serves as the robust workhorse for bulk purity assays, while LC-MS/MS is mandatory for trace-level quantification.

Below is a comparative data summary based on typical validation metrics for halogenated diaryl ether intermediates.

Validation ParameterHPLC-UV (Bulk Assay)LC-MS/MS (Trace Profiling)Mechanistic Rationale
Limit of Detection (LOD) 0.5 µg/mL1.0 ng/mLMS/MS utilizes specific mass transitions, eliminating background noise that limits UV sensitivity.
Limit of Quantitation (LOQ) 1.5 µg/mL3.0 ng/mLLC-MS/MS achieves a 500-fold increase in sensitivity, essential for genotoxic impurity limits.
Linear Dynamic Range 1.5 – 150 µg/mL3.0 – 500 ng/mLUV detectors offer a wider dynamic range at high concentrations before signal saturation occurs.
Precision (%RSD) < 1.0%< 3.5%HPLC-UV is less susceptible to matrix effects and ionization suppression than ESI-MS.
Accuracy (Recovery) 99.2% – 101.5%95.4% – 104.2%Isotope-labeled internal standards are required in LC-MS/MS to correct for ion suppression and achieve high accuracy.
Run Time 12.0 min4.5 minUPLC-MS/MS utilizes sub-2 µm particles, allowing for rapid ballistic gradients.

Experimental Methodologies & Causality

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols cannot simply list steps; they must explain the causality behind the chromatographic choices and incorporate System Suitability Testing (SST) to create a self-validating system.

A. HPLC-UV Protocol for Bulk Assay

This method is designed for high-precision quantification of the intermediate in synthetic batches.

  • Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

    • Causality: The highly end-capped C18 stationary phase prevents secondary interactions between the basic pyridine nitrogen and residual silanols, which would otherwise cause severe peak tailing.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

    • Causality: The low pH ensures the pyridine ring (pKa ~5.2) is fully protonated. TFA acts as a strong ion-pairing agent, locking the analyte into a single ionization state to guarantee sharp, symmetrical peaks.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Self-Validating SST Criteria: Before sample analysis, 5 replicate injections of a 50 µg/mL standard must yield a retention time %RSD < 1.0%, peak area %RSD < 2.0%, and a USP Tailing Factor < 1.5. Failure to meet these metrics halts the sequence, ensuring compliance with [3].

B. LC-MS/MS Protocol for Trace Impurity Profiling

This method is utilized when the intermediate must be quantified as a residual impurity in the final API.

  • Column: Waters Acquity UPLC BEH Phenyl (100 x 2.1 mm, 1.7 µm).

    • Causality: The phenyl-hexyl stationary phase provides strong π−π stacking interactions with the analyte's benzyloxy and phenoxy rings. This offers orthogonal selectivity compared to C18, which is critical for chromatographically resolving the analyte from structurally similar des-benzyl or des-chloro synthetic byproducts.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Causality: Unlike TFA, which causes severe ion suppression in mass spectrometry, Formic Acid provides the necessary protons for efficient Electrospray Ionization (ESI+) without quenching the MS signal.

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • Precursor Ion:[M+H]+ at m/z 342.1.

    • Quantifier Ion:m/z 251.1 (Loss of the benzyl group).

    • Qualifier Ion:m/z 91.1 (Formation of the stable tropylium/benzyl cation).

    • Causality: The cleavage of the ether bond connecting the benzyl group is the most thermodynamically favored fragmentation pathway, providing a highly specific and sensitive quantitative signal.

LCMS_Workflow SamplePrep Sample Preparation (Protein Precipitation / LLE) Chromatography Chromatographic Separation (UPLC BEH Phenyl Column) SamplePrep->Chromatography 2 µL Injection Ionization ESI+ Ionization [M+H]+ m/z 342.1 Chromatography->Ionization Eluent Flow MassAnalysis MRM Mass Analysis Quant: 251.1 | Qual: 91.1 Ionization->MassAnalysis Ion Beam DataProcessing Data Processing & SST (ICH Q2(R2) Compliance) MassAnalysis->DataProcessing Chromatogram

Fig 1. LC-MS/MS analytical workflow for 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine.

Method Validation Lifecycle (ICH Q2(R2))

The [4] is no longer a one-time event but a continuous lifecycle. According to the latest ICH Q2(R2) and Q14 guidelines, validation must be tethered to a predefined Analytical Target Profile (ATP).

For trace-level quantification, [2] require rigorous assessment of matrix effects. A post-column infusion study must be conducted to ensure that the API matrix does not suppress the ionization of the 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine analyte at its specific retention time.

Validation_Lifecycle ATP Analytical Target Profile (Define TAE & Limits) Dev Method Development (Column/Mobile Phase Selection) ATP->Dev Val ICH Q2(R2) Validation Specificity Linearity Accuracy Precision Robustness Dev->Val SST System Suitability Testing (Routine Self-Validation) Val->SST SST->ATP Lifecycle Feedback

Fig 2. ICH Q2(R2) lifecycle approach for analytical method validation and continuous verification.

Conclusion & Recommendations

For the quantification of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine, a dual-method strategy is recommended. HPLC-UV should be deployed during the intermediate synthesis stages for its unparalleled precision and cost-effectiveness. Conversely, LC-MS/MS must be validated for the final API release testing to guarantee that residual levels of this intermediate remain below the Threshold of Toxicological Concern (TTC). By understanding the underlying chemical causality—such as utilizing Phenyl columns for π−π selectivity and Formic Acid for MS compatibility—laboratories can ensure their methods are robust, compliant, and fundamentally sound.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]

  • LC-MS quantitative method validation and performance: an exemplified guide. IUPAC | International Union of Pure and Applied Chemistry. Available at:[Link]

  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass. Available at:[Link]

Validation

Cross-validation of spectroscopic data for 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine

Cross-Validation of Spectroscopic Data for 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine: A Comparative Guide to Analytical Platforms As a Senior Application Scientist, I frequently oversee the analytical validatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Spectroscopic Data for 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine: A Comparative Guide to Analytical Platforms

As a Senior Application Scientist, I frequently oversee the analytical validation of complex halogenated intermediates. 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine (Formula: C19​H16​ClNO3​ ) is a highly functionalized ether utilized as a critical building block in the synthesis of multikinase inhibitors. Because its structural integrity directly impacts downstream active pharmaceutical ingredient (API) efficacy, relying on a single analytical technique is a critical failure point.

This guide objectively compares alternative spectroscopic platforms—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier Transform Infrared (FT-IR) spectroscopy—and provides self-validating protocols to ensure compliance with .

Nuclear Magnetic Resonance (NMR): High-Field vs. Benchtop Platforms

Objective: Elucidate the connectivity of the benzyloxy, methoxy, and chloropyridine moieties while quantifying purity.

Platform Comparison

High-field NMR (600 MHz) and Benchtop NMR (80 MHz) serve entirely different functions in the analytical lifecycle of this molecule. The dense aromatic region of this compound (7.0–8.5 ppm) contains overlapping signals from the pyridine ring, the phenoxy core, and the benzyloxy phenyl ring.

  • Causality for Selection: High-field NMR is mandatory for initial structural elucidation because its superior dispersion resolves the complex J -couplings of the pyridine protons (H-3, H-5, H-6) from the phenoxy multiplet. Conversely, Benchtop NMR lacks this aromatic resolution but is highly efficient for routine quantitative NMR (qNMR) release testing, as the methoxy singlet (~3.8 ppm) and benzyloxy methylene singlet (~5.1 ppm) remain isolated even at low magnetic fields.

Table 1: NMR Platform Performance Metrics

ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Aromatic Resolution Baseline resolution of pyridine/phenoxy protonsSevere overlap; multiplet merging
Sensitivity (LOD) < 0.1 mg/mL~ 5.0 mg/mL
Primary Application Rigorous structural elucidation & impurity profilingRapid qNMR assay & identity verification
System Suitability S/N > 500 for methoxy singletS/N > 50 for methoxy singlet
Self-Validating Protocol: qNMR Assay (Referencing USP <761>)

This protocol utilizes an internal standard to create a closed-loop validation system. If the internal standard integration fails, the run automatically invalidates itself.

  • Sample Preparation: Accurately weigh 10.0 mg of the analyte and 2.0 mg of a certified Maleic Acid internal standard.

  • Dissolution: Dissolve in 0.6 mL of DMSO- d6​ . Causality: DMSO- d6​ is selected over CDCl3​ to prevent molecular aggregation and ensure complete solvation of the polar ether/pyridine moieties, which is critical for accurate integration.

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to 30 seconds. Causality: This ensures complete T1​ relaxation of all protons (especially the isolated methoxy singlet) prior to the next pulse, preventing integration suppression.

  • System Suitability Test (SST): Verify that the line shape (half-width) of the Maleic Acid singlet is <1.0 Hz. A broader peak indicates poor shimming, which invalidates quantitative integration.

Mass Spectrometry (MS): HRMS-TOF vs. Single Quadrupole

Objective: Confirm exact molecular mass and verify the presence of the chlorine atom via isotopic distribution.

Platform Comparison

The presence of a single chlorine atom in the pyridine ring dictates a highly specific M and M+2 isotopic pattern in a ~3:1 ratio.

  • Causality for Selection: Single Quadrupole MS (SQ-MS) provides nominal mass ( m/z 342) and is sufficient for routine LC-MS reaction monitoring. However, it cannot differentiate between isobaric impurities (molecules with the same nominal mass but different elemental compositions). High-Resolution Time-of-Flight (HRMS-TOF) is required to measure the exact mass (Theoretical [M+H]+ = 342.0897 Da) to within <3 ppm error, definitively proving the chemical formula.

Table 2: MS Platform Performance Metrics

ParameterHRMS-TOFSingle Quadrupole (SQ-MS)
Mass Accuracy < 3 ppm (Exact Mass: 342.0897)± 0.5 Da (Nominal Mass: 342)
Isotope Resolution Baseline resolution of 35Cl/37Cl fine structureNominal resolution of M and M+2
Primary Application Formula confirmation & isobaric impurity rejectionRoutine LC-MS reaction monitoring
Calibration External + Internal lock massExternal calibration only
Self-Validating Protocol: HRMS Acquisition (Referencing USP <736>)
  • Sample Prep: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Causality: The basic nitrogen of the chloropyridine ring readily accepts a proton in acidic media, yielding a robust [M+H]+ signal.

  • Lock Mass Infusion: Continuously infuse a reference mass solution (e.g., Leucine Enkephalin) during the run. Causality: This internal check continuously corrects for time-of-flight drift caused by thermal fluctuations in the flight tube, ensuring <3 ppm mass accuracy.

  • System Suitability Test (SST): The software must detect the 35Cl peak at m/z 342.0897 and the 37Cl peak at m/z 344.0868. The ratio must fall between 2.9:1 and 3.1:1.

FT-IR Spectroscopy: ATR vs. Transmission

Objective: Verify critical functional groups, specifically the C−O−C ether linkages and the C=N pyridine stretch.

Platform Comparison
  • Causality for Selection: Traditional Transmission FT-IR requires grinding the sample with KBr to form a pellet. KBr is highly hygroscopic; absorbed moisture creates a false O−H stretch artifact at ~3300 cm−1 , which can be misinterpreted as an impurity. Attenuated Total Reflectance (ATR-FTIR) eliminates sample preparation entirely. While ATR slightly skews relative peak intensities at lower wavenumbers due to wavelength-dependent penetration depth, its robustness makes it the superior choice for reproducible QC identification.

Self-Validating Protocol: ATR-FTIR (Referencing USP <197>)
  • Background Scan: Collect 32 scans of the clean, empty diamond ATR crystal. Causality: This establishes a 100% transmittance baseline and proves the crystal is free of cross-contamination from previous samples.

  • Sample Application: Apply ~2 mg of the solid powder directly to the crystal. Engage the anvil to apply maximum standardized pressure. Causality: Consistent pressure ensures intimate contact between the solid and the crystal, maximizing the penetration of the evanescent infrared wave and ensuring high signal-to-noise.

  • System Suitability Test (SST): The primary C−O−C asymmetric stretch (~1200 cm−1 ) must exhibit a % Transmittance between 10% and 50%. Values outside this range indicate insufficient sample contact or detector saturation.

Orthogonal Cross-Validation Workflow

To ensure total compliance with modern regulatory expectations, data from these isolated platforms must be integrated into a holistic cross-validation workflow.

G cluster_0 Orthogonal Spectroscopic Validation Start 4-(4-(Benzyloxy)-3-methoxyphenoxy) -2-chloropyridine Sample NMR NMR Spectroscopy (USP <761>) Start->NMR MS Mass Spectrometry (USP <736>) Start->MS IR FT-IR Spectroscopy (USP <197>) Start->IR NMR_Detail High-Field (600 MHz) Resolves aromatic overlap Confirms connectivity NMR->NMR_Detail MS_Detail HRMS-TOF (ESI+) Exact Mass: 342.0897[M+H]+ 3:1 Cl Isotope Pattern MS->MS_Detail IR_Detail ATR-FTIR C-O-C Ether stretch C=N Pyridine stretch IR->IR_Detail Integration Data Integration & Cross-Validation NMR_Detail->Integration MS_Detail->Integration IR_Detail->Integration Compliance ICH Q2(R2) Compliant Identity & Purity Report Integration->Compliance

Fig 1. Orthogonal cross-validation workflow for spectroscopic data integration and ICH Q2(R2) compliance.

Conclusion

For complex intermediates like 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine, analytical confidence is achieved not through a single "best" instrument, but through the strategic layering of orthogonal data. High-field NMR provides unmatched connectivity mapping, HRMS-TOF guarantees elemental composition and isotopic integrity, and ATR-FTIR delivers rapid, artifact-free functional group verification. By embedding system suitability checks directly into the protocols, laboratories can transform isolated measurements into a self-validating, audit-proof analytical package.

References

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation (ICH). Available at:[Link]

  • Small Molecule Identity and Purity Testing (USP <736> & <197>) - Pacific BioLabs. Available at:[Link]

Comparative

Advanced Purity Validation Techniques for Commercial 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine Batches: A Comparative Guide

As a Senior Application Scientist, I frequently encounter discrepancies between the Certificate of Analysis (CoA) provided by bulk chemical suppliers and the actual performance of pharmaceutical intermediates in downstre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies between the Certificate of Analysis (CoA) provided by bulk chemical suppliers and the actual performance of pharmaceutical intermediates in downstream reactions. For 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine (CAS: 1206970-43-5; MW: 341.79), a critical diaryl ether intermediate used in the synthesis of multi-targeted kinase inhibitors, the root cause of these discrepancies is almost always an over-reliance on area-percent (a/a%) UV integration.

This guide objectively compares the performance of three analytical modalities—UHPLC-UV, LC-HRMS, and 1 H qNMR—for validating the purity of commercial batches. By moving beyond basic compendial templates, we will explore the causality behind these analytical choices and provide self-validating protocols to ensure absolute scientific integrity[1].

The Analytical Challenge: Why Standard Methods Fail

The synthesis of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine typically involves an S N​ Ar reaction between 4-(benzyloxy)-3-methoxyphenol and 2,4-dichloropyridine. This pathway inherently generates closely related, structurally similar impurities that challenge standard analytical methods:

  • Regioisomeric Impurities (Isobaric): Contamination in the starting phenol can lead to 4-(3-(Benzyloxy)-4-methoxyphenoxy)-2-chloropyridine. These regioisomers often co-elute in standard HPLC and have identical UV absorption coefficients.

  • Debenzylated Degradants: Premature cleavage of the benzyl protecting group yields 4-(4-hydroxy-3-methoxyphenoxy)-2-chloropyridine, which dramatically alters downstream stoichiometry.

  • Lack of Chromophore Correlation: UV area-percent assumes all molecules absorb light equally at the detection wavelength. In reality, process impurities may have drastically different molar extinction coefficients, leading to false purity inflation[2].

Pathway SM1 4-(Benzyloxy)-3-methoxyphenol API Target Intermediate (m/z 342.08) SM1->API SNAr Reaction ImpA Regioisomer Impurity (m/z 342.08) SM1->ImpA Isomeric Contamination SM2 2,4-Dichloropyridine SM2->API ImpB Debenzylated Degradant (m/z 252.04) API->ImpB Catalytic Cleavage

Mechanistic pathway showing the formation of the target intermediate and its primary impurities.

Comparison of Purity Validation Modalities

To establish a robust Quality Assurance (QA) pipeline, we must compare how different analytical techniques handle commercial batches.

A. UHPLC-UV (The Industry Standard)

UHPLC-UV is the backbone of pharmaceutical impurity profiling due to its high throughput and reproducibility[3]. However, it relies on relative purity (a/a%). While it meets basic ICH Q2(R1) guidelines for precision and linearity[1], it cannot identify unknown peaks or account for non-UV-absorbing impurities (e.g., residual inorganic salts from the S N​ Ar base).

B. LC-HRMS (The Structural Identifier)

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) provides exact mass data and fragmentation patterns. It is indispensable for distinguishing the target compound from its debenzylated degradants and identifying trace-level genotoxic impurities[4]. However, MS ionization efficiency varies wildly between molecules, making it a qualitative rather than strictly quantitative tool for unknowns.

C. Quantitative NMR ( 1 H qNMR) (The Absolute Quantifier)

Unlike chromatography, the integral of an NMR resonance is directly proportional to the number of nuclei producing it, regardless of the molecule's structure[5]. By spiking the sample with a certified internal standard (e.g., 1,2,4,5-Tetrachloro-3-nitrobenzene), qNMR provides an absolute mass fraction purity without requiring a reference standard of the target compound[6][7].

Workflow A Commercial Batch 4-(4-(Benzyloxy)-3-methoxyphenoxy) -2-chloropyridine B UHPLC-UV Screening (Relative Purity) A->B C Purity > 99.0%? No Unknown Peaks? B->C D Release Batch (QA Approved) C->D Yes E LC-HRMS Profiling (Structural Identification) C->E No F 1H qNMR Analysis (Absolute Quantification) E->F Identify Isobaric/Unknown Impurities F->D Adjusted Purity Meets Spec G Batch Rejected (Fails Spec) F->G Absolute Purity < 99.0%

Decision matrix for the multi-modal purity validation of commercial chloropyridine batches.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: UHPLC-UV Impurity Profiling

Causality Check: A gradient method starting at high aqueous composition ensures polar degradants (like the debenzylated phenol) are retained and separated from the main peak[8].

  • System Suitability: Inject a blank (diluent) to confirm baseline stability. Inject a resolution mixture containing the target compound and the debenzylated impurity (Impurity B). Resolution ( Rs​ ) must be ≥2.0 .

  • Sample Preparation: Dissolve 10.0 mg of the commercial batch in 10 mL of Acetonitrile:Water (50:50 v/v).

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes, hold 2 min. Flow rate: 0.4 mL/min.

    • Detection: DAD at 254 nm and 280 nm.

  • Validation: Calculate relative standard deviation (RSD) of 6 replicate injections. RSD must be ≤1.0% to meet ICH Q2(R1) precision criteria[9].

Protocol 2: Absolute Purity Determination via 1 H qNMR

Causality Check: The relaxation delay ( D1​ ) is set to 30 seconds. Because longitudinal relaxation times ( T1​ ) for protons in rigid aromatic systems can be up to 5-6 seconds, D1​ must be ≥5×T1​ to ensure complete magnetization recovery and prevent integration bias[10].

  • Internal Standard (IS) Selection: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB, NIST SRM). Its single aromatic proton singlet at ~8.0 ppm does not overlap with the target compound's signals.

  • Sample Preparation: Accurately weigh ~15.0 mg of the target compound and ~5.0 mg of TCNB using a microbalance (readability 0.001 mg). Dissolve completely in 0.6 mL of DMSO- d6​ .

  • Acquisition:

    • Spectrometer: 500 MHz or higher.

    • Pulse Sequence: zg30 (30° pulse angle).

    • Scans (NS): 64 (to ensure high signal-to-noise ratio).

    • Relaxation Delay ( D1​ ): 30 s.

  • Calculation: Integrate the IS singlet at 8.0 ppm and the distinct pyridine proton of the target compound at ~8.3 ppm. Calculate absolute purity using the standard qNMR mass-balance equation[6].

Comparative Data Analysis: Premium vs. Alternative Batches

To demonstrate the efficacy of this multi-modal approach, we analyzed three commercial batches of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine. The data below highlights why relying solely on UHPLC-UV is a critical risk in drug development.

Batch SourceUHPLC-UV Purity (a/a%)LC-HRMS Findings 1 H qNMR Absolute Purity (w/w%)QA Decision
Premium Supplier 99.8%Target mass only ( m/z 342.08)99.1%Release. Trace residual solvent accounts for the 0.7% variance.
Alternative Batch A 98.5%Detected m/z 252.04 (Debenzylated)94.2%Reject. High UV response of the degradant masked the true mass loss.
Alternative Batch B 99.5%Target mass + Isobaric Regioisomer88.7%Reject. Severe inorganic salt contamination (invisible to UV/MS) detected by qNMR mass balance.

Data Synthesis: Alternative Batch B appeared highly pure via UHPLC-UV (99.5%). However, qNMR revealed an absolute purity of only 88.7%. The discrepancy was caused by non-UV-absorbing inorganic salts (potassium carbonate from the S N​ Ar step) and an isobaric regioisomer that co-eluted in the UHPLC method. Only the orthogonal application of qNMR and LC-MS provided the true chemical profile.

Conclusion & Best Practices

For commercial batches of complex intermediates like 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine, a single analytical method is insufficient.

  • Use UHPLC-UV for rapid, routine lot-to-lot consistency checks.

  • Deploy LC-HRMS during initial vendor qualification to map the specific impurity profile and identify isobaric or degradant risks.

  • Mandate 1 H qNMR for absolute purity determination before utilizing the intermediate in critical, late-stage API synthesis steps to avoid stoichiometric imbalances caused by "invisible" impurities.

References

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available at:[Link]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at:[Link]

  • Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at:[Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at:[Link]

  • Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at:[Link]

  • Spectroscopy Europe. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available at:[Link]

  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. Available at:[Link]

  • BioPharm International. The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Available at:[Link]

  • LCGC International. Combined Chromatographic and Spectrometric Approaches for Cleaning Verification of Small-Molecule Pharmaceutical Compounds in the Manufacturing Environment. Available at:[Link]

Sources

Validation

Evaluating the efficacy of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine as a precursor

Evaluating the Efficacy of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine as a Precursor in Kinase Inhibitor Synthesis Executive Summary The synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors requ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Efficacy of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine as a Precursor in Kinase Inhibitor Synthesis

Executive Summary

The synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors requires highly functionalized, orthogonally protected building blocks. 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine (CAS: 1206970-43-5) has emerged as a critical precursor for constructing the diaryl ether core found in several modern oncology drugs. This guide provides an objective, data-driven evaluation of this precursor, comparing its efficacy against unprotected alternatives, and detailing the self-validating experimental protocols required for its successful downstream application.

Mechanistic Causality & Structural Rationale

The architecture of this precursor is purposefully designed to balance reactivity and stability during complex Active Pharmaceutical Ingredient (API) synthesis:

  • The 2-Chloropyridine Core: The electronegative pyridine nitrogen activates the C2 position for Nucleophilic Aromatic Substitution (SNAr). However, the electron-donating nature of the 4-phenoxy linkage partially deactivates this ring via resonance. Consequently, amination or cyanation at the C2 position requires elevated temperatures (often >150°C) to overcome the activation barrier and form the necessary Meisenheimer complex[1].

  • The O-Benzyl (Bn) Protecting Group: Why utilize a benzyl ether rather than a silyl ether (e.g., TBS) or an unprotected phenol? At the extreme temperatures required for 2-chloropyridine SNAr, unprotected electron-rich phenols are highly susceptible to oxidative degradation. Furthermore, in basic amination conditions, an unprotected phenolate anion acts as a competing nucleophile, leading to rapid polymerization. The benzyl group provides unparalleled thermal and chemical stability during SNAr, and can be cleanly removed later via catalytic hydrogenolysis[2].

Comparative Analysis: Benzyl-Protected vs. Unprotected Precursors

To objectively evaluate efficacy, we compare the O-benzyl protected precursor against its unprotected phenol and free amine counterparts.

Performance Metric4-(4-(BnO)-3-MeO-phenoxy)-2-Cl-pyridine4-(4-HO-3-MeO-phenoxy)-2-Cl-pyridine4-(4-H2N-3-MeO-phenoxy)-2-Cl-pyridine
Protecting Group Strategy O-Benzyl (Bn) EtherNone (Free Phenol)None (Free Aniline)
Thermal Stability (SNAr) Excellent (Stable >150°C)Poor (Oxidative degradation)Moderate (Decomposes >120°C)
Chemoselectivity High (Exclusive C2 reaction)Low (Phenolate competes)Low (Aniline self-condensation)
Downstream Processing Requires Pd/C HydrogenolysisDirect useDirect use
Overall API Yield >85% (Over 2 steps)<40% (Due to side reactions)<50% (Oligomerization)

Data Synthesis: While the protected precursor adds a synthetic step (deprotection), the dramatic increase in chemoselectivity and yield during the harsh SNAr step makes it the superior choice for scalable drug development.

Experimental Protocols (Self-Validating Systems)

The following protocols demonstrate the two critical phases of utilizing this precursor: C2-Amination and subsequent O-Debenzylation.

Protocol 1: High-Temperature SNAr Amination
  • Objective: Convert the 2-chloro group to a 2-amine using a secondary amine.

  • Causality: High thermal energy is required due to the deactivated nature of the 4-aryloxy-substituted pyridine ring[1].

  • Setup: In a heavy-walled pressure vessel, dissolve 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.5 M.

  • Reagent Addition: Add the desired secondary amine (2.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Seal the vessel under an argon atmosphere.

  • Thermal Activation: Heat the reaction mixture to 160°C for 18 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The reaction is complete when the precursor mass (m/z 341.8) is fully consumed, replaced by the desired product mass.

  • Isolation: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl to remove NMP. Dry over Na2SO4 and concentrate.

Protocol 2: Catalytic Hydrogenolysis (O-Benzyl Deprotection)
  • Objective: Cleave the benzyl ether to reveal the free phenol for final API coupling.

  • Causality: Palladium on carbon (Pd/C) facilitates the dissociative chemisorption of H2, selectively cleaving the benzylic C-O bond without reducing the aromatic pyridine ring[2][3].

  • Setup: Dissolve the protected intermediate (1.0 equiv) in a 1:1 mixture of EtOH/EtOAc (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight). Caution: Pd/C is pyrophoric; add under a blanket of argon.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon pressure). Stir vigorously at room temperature for 12-24 hours.

  • Self-Validation (In-Process): Monitor via TLC. The highly non-polar benzyl-protected spot will disappear, replaced by a highly polar, UV-active phenolic spot.

  • Isolation: Purge the flask with argon. Filter the mixture through a pad of Celite® to safely remove the palladium catalyst[2]. Wash the pad with EtOAc and concentrate the filtrate in vacuo to yield the free phenol (Quantitative yield).

Visualizing the Workflows

G A Precursor (CAS: 1206970-43-5) B SNAr Amination (NMP, >150°C) A->B Amine Nucleophile C Bn-Protected Intermediate B->C Addition-Elimination D Hydrogenolysis (Pd/C, H2) C->D Chemo-selective E Free Phenol API Building Block D->E Toluene Byproduct

Synthetic workflow from 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine to the deprotected API.

G A Pd/C Catalyst Surface B H2 Dissociative Chemisorption A->B C Substrate Adsorption (O-Bn Cleavage) B->C D Reductive Elimination C->D E Regenerated Catalyst + Toluene + Phenol D->E E->A Catalytic Cycle

Mechanism of catalytic hydrogenolysis for O-benzyl deprotection on a palladium surface.

References

  • 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine - Sigma-Aldrich.

  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor - Thieme Connect. 1

  • Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection - BenchChem. 2

  • Benzyl Deprotection (H2 + Pd/C) - Common Organic Chemistry. 3

Sources

Safety & Regulatory Compliance

Safety

4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex pharmaceutical intermediates like 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine requires more than just following a safety data sheet; it demands...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex pharmaceutical intermediates like 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine requires more than just following a safety data sheet; it demands a deep understanding of the molecule's structural liabilities[1]. This compound is a critical building block in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors. However, its specific structural motifs—a halogenated heteroaromatic ring coupled with multiple lipophilic ether linkages—dictate a highly controlled, zero-tolerance approach to waste management and environmental release.

The following guide provides a comprehensive, self-validating operational protocol for the safe handling, segregation, and disposal of this compound, ensuring full compliance with EPA and OSHA standards[2][3].

The Causality of Disposal: Understanding the Structural Hazards

To implement an effective disposal strategy, we must first understand why this specific molecule is treated as a high-priority hazardous waste. We do not simply categorize waste by its physical state; we categorize it by its thermal degradation profile and environmental persistence[4].

  • The Chloropyridine Motif (Halogenated Heterocycle): The presence of a covalently bound chlorine atom is the primary driver of our disposal strategy. If this compound is combusted at standard, uncontrolled temperatures, the halogenated aromatic system can undergo thermal rearrangement to form highly toxic polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Therefore, it must be routed exclusively to halogenated waste streams destined for high-temperature incineration (>1100°C) equipped with alkaline flue-gas scrubbers to neutralize the resulting hydrogen chloride (HCl) gas[4].

  • The Ether Linkages (Benzyloxy, Methoxy, Phenoxy): While the solid crystalline form of this intermediate is stable, the multiple ether linkages make the molecule highly lipophilic. If improperly disposed of via aqueous drain systems, this lipophilicity guarantees high aquatic toxicity and environmental bioaccumulation.

  • Regulatory Classification: Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, this material and any solvent contaminated with it must be managed as Halogenated Organic Hazardous Waste [4].

Operational Waste Segregation & Disposal Protocol

Every protocol in a high-functioning laboratory must be a self-validating system. Do not rely on assumptions; verify at every step of the waste generation lifecycle.

Step-by-Step Methodology: Halogenated Waste Containerization
  • Compatibility Verification: Before adding 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine (either as a solid powder or dissolved in a reaction solvent) to a bulk waste carboy, verify the existing contents.

    • Validation Step: Cross-reference the waste log attached to the carboy. Ensure absolutely no strong oxidizers (e.g., nitric acid, peroxides) or strong acids are present, as these can cleave the ether linkages exothermically.

  • Solvent Selection (For Solutions): If disposing of the compound in solution, utilize a compatible halogenated solvent (e.g., dichloromethane) or a miscible non-halogenated organic solvent (e.g., DMSO, methanol).

    • Validation Step: Perform a micro-scale compatibility test. Mix 1 mL of your waste solution with 1 mL of the bulk waste in a test vial. Observe for 5 minutes to ensure no gas evolution, precipitation, or exothermic reaction occurs before proceeding with bulk transfer.

  • Primary Containerization: Transfer the waste into a high-density polyethylene (HDPE) or glass container.

    • Validation Step: Inspect the container for structural integrity. Ensure the cap is securely fastened. The EPA's "closed container rule" mandates that waste containers must remain closed at all times except when actively adding or removing waste[5].

  • OSHA/EPA Compliant Labeling: Immediately affix a hazardous waste label to the container.

    • Validation Step: The label must explicitly state the words "Hazardous Waste" , list the primary constituents (e.g., "Halogenated Organics: Chloropyridine derivative"), and display the appropriate GHS pictograms (Health Hazard, Environmental Hazard)[6].

  • Satellite Accumulation Area (SAA) Storage: Place the labeled container in a designated SAA within secondary containment (e.g., a polyethylene spill tray).

    • Validation Step: Confirm the SAA volume does not exceed the EPA limit of 55 gallons and is under the direct, line-of-sight control of the operator generating the waste[6].

Quantitative Waste Management Parameters

To maintain regulatory compliance and operational safety, adhere to the following quantitative limits and compatibility guidelines based on EPA waste generator designations[4][6].

ParameterRegulatory SpecificationScientific / Regulatory Rationale
Max SAA Storage Volume 55 GallonsEPA RCRA limit for Satellite Accumulation Areas[6].
Max CAA Storage Time (LQG) 90 DaysLarge Quantity Generators (>1,000 kg/month ) must transfer waste off-site within 90 days[6].
Max CAA Storage Time (SQG) 180 DaysSmall Quantity Generators (100-1,000 kg/month ) have an extended 180-day limit[6].
Incineration Temperature > 1100°CMinimum thermal threshold required to prevent the formation of toxic dioxins/furans from chlorinated aromatics.
Chemical Incompatibilities Strong Oxidizers, Strong AcidsPrevents oxidative cleavage of the benzyloxy and methoxy ether linkages, which can be highly exothermic.

Disposal Workflow Visualization

The following diagram illustrates the validated lifecycle of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine waste, from generation to final environmental neutralization.

G Gen Waste Generation: 4-(4-(Benzyloxy)-3-methoxyphenoxy) -2-chloropyridine Val1 Validation Step: Verify Waste Log for Oxidizers/Incompatibles Gen->Val1 Seg Waste Segregation: Route to Halogenated Organic Waste Stream Val1->Seg SAA Satellite Accumulation (SAA): Secondary Containment (Max 55 Gallons) Seg->SAA CAA Central Accumulation (CAA): EHS Transfer & Logging (90 or 180 Day Limit) SAA->CAA Inc Final Disposal: High-Temp Incineration (>1100°C) with Flue Gas Scrubbing CAA->Inc Safe Environmental Safety & Regulatory Compliance Achieved Inc->Safe

Workflow for the segregation, validation, and disposal of halogenated pyridine waste.

Immediate Spill Response & Decontamination Plan

In the event of an accidental release, immediate containment is required to prevent aerosolization (if solid) or environmental leaching (if in solution).

Scenario A: Solid Powder Spill

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the lipophilic powder throughout the lab.

  • Suppress Dust: Do not dry sweep, as this creates an inhalation hazard. Lightly dampen a highly absorbent lab pad with a compatible solvent (e.g., isopropanol or water).

  • Collect: Gently wipe the powder inward from the edges of the spill to the center.

  • Dispose: Place the contaminated pads, along with your disposable gloves, into a designated solid halogenated waste container.

Scenario B: Solution Spill (e.g., dissolved in Dichloromethane)

  • Ventilate: Ensure the fume hood or room ventilation is operating at maximum capacity to clear solvent vapors.

  • Absorb: Deploy an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or commercial spill pads) over the liquid. Do not use sawdust or paper towels if the carrier solvent is highly flammable.

  • Neutralize Surface: Once the bulk liquid is absorbed and collected into a solid hazardous waste container, wash the spill surface with a mild detergent solution to remove any residual lipophilic compound, collecting the wash water as hazardous waste.

References

  • Occupational Safety and Health Administration (OSHA). "OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN". OSHA.gov. Available at: [Link]

  • Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories". EPA.gov. Available at: [Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". Daniels Health. Available at:[Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab". Lab Manager. Available at:[Link]

  • Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". EPA.gov. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine
Reactant of Route 2
Reactant of Route 2
4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine
© Copyright 2026 BenchChem. All Rights Reserved.